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Foundational

The Chemical Structure, Synthesis, and Pharmacological Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde: A Technical Whitepaper

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core structural foundation for numerous marketed therapeutics and bioactive compounds[1]. K...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core structural foundation for numerous marketed therapeutics and bioactive compounds[1]. Known for its presence in blockbuster drugs, this fused bicyclic 5,6-heterocycle exhibits a broad spectrum of biological activities, ranging from anti-inflammatory to antitubercular properties[2]. Within this chemical family, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) serves as a critical, highly reactive intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and pharmacological potential, designed for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde is defined by three synergistic features:

  • The Imidazo[1,2-a]pyridine Core: This fused ring system provides a rigid, planar aromatic framework that facilitates π-π stacking interactions with biological targets. The bridgehead nitrogen enhances the potential for coordination with metal ions, making it highly valuable in both catalysis and metalloenzyme inhibition[3].

  • The 2-Carboxaldehyde Group (-CHO): Positioned at C2, this electrophilic aldehyde is highly reactive. It serves as a versatile synthetic handle for divergent functionalization, such as reductive aminations to form azetidine derivatives or Knoevenagel condensations[4].

  • The 5-Methoxy Group (-OCH3): The methoxy substituent at the C5 position acts as an electron-donating group (EDG) via resonance. This alters the electronic distribution of the pyridine ring, increasing the overall nucleophilicity of the core while simultaneously providing a hydrogen-bond acceptor that can improve aqueous solubility and target binding affinity.

Table 1: Physicochemical and Computed Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

PropertyValueCausality / Significance
CAS Number 881841-58-3Unique chemical identifier for procurement and literature tracking.
Molecular Formula C9H8N2O2Dictates the exact atomic composition and mass.
Molecular Weight 176.17 g/mol Low MW ensures high ligand efficiency and room for further functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 0Increases lipophilicity, aiding in passive membrane permeability.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates key interactions with kinase hinge regions or other target binding pockets.
Rotatable Bonds 2Low structural flexibility minimizes the entropic penalty upon target binding.

Synthetic Methodology & Mechanistic Causality

The synthesis of imidazo[1,2-a]pyridine-2-carboxaldehydes typically relies on a convergent Tschitschibabin-type condensation[1]. The specific assembly of the 5-methoxy derivative requires the coupling of 6-methoxy-pyridin-2-amine with a three-carbon electrophile, such as bromopyruvaldehyde[4].

Protocol 1: Convergent Synthesis of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde
  • Objective: To construct the fused bicyclic core while maintaining the integrity of the reactive aldehyde.

  • Self-Validating Mechanism: The reaction progress is monitored via Thin Layer Chromatography (TLC). The disappearance of the highly polar amine precursor and the emergence of a UV-active, less polar fluorescent spot confirms successful cyclization.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of in anhydrous N,N-dimethylformamide (DMF)[4].

    • Causality: DMF is a polar aprotic solvent that solvates the reactants without hydrogen-bonding to the nucleophilic exocyclic amine, thereby maximizing its reactivity.

  • Electrophilic Addition: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of bromopyruvaldehyde (or its synthetic acetal equivalent, 3-bromo-2,2-dimethoxypropanal, to protect the aldehyde during cyclization).

    • Causality: Cooling prevents uncontrolled exothermic side reactions and minimizes the polymerization of the reactive aldehyde. The exocyclic amine nitrogen attacks the α-carbon of the bromo-compound via an SN2 mechanism.

  • Cyclization and Dehydration: Elevate the temperature to 80°C for 4-6 hours.

    • Causality: Thermal energy is required to drive the intramolecular nucleophilic attack of the pyridine ring nitrogen (which becomes the bridgehead N4) onto the intermediate carbonyl, followed by the elimination of water to restore aromaticity.

  • Work-up and Deprotection: If an acetal-protected precursor was used, treat the crude mixture with dilute aqueous HCl to liberate the free 2-carboxaldehyde. Neutralize with saturated NaHCO3 and extract with ethyl acetate.

  • Purification: Purify the organic layer via silica gel column chromatography using a Hexane/Ethyl Acetate gradient to yield the pure product.

SynthesisWorkflow A 6-Methoxy-pyridin-2-amine (Nucleophile) C S_N2 Alkylation (Intermediate Formation) A->C B Bromopyruvaldehyde (Electrophile) B->C D Intramolecular Cyclization & Dehydration (80°C) C->D E 5-Methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde D->E

Figure 1: Convergent synthetic workflow for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

Pharmacological Potential & Biological Activity

The imidazo[1,2-a]pyridine class is renowned for its diverse pharmacological profile. Recent literature highlights its exponential growth in medicinal chemistry, particularly as a privileged scaffold for drug discovery targeting kinases, tubulin, and mycobacterial enzymes[1].

  • Kinase Inhibition (IRAK4): Imidazo[1,2-a]pyridines have been extensively developed as inhibitors of[5]. IRAK4 is a critical node in the innate immune system, mediating signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor. By binding to the ATP pocket of IRAK4, these derivatives halt the downstream activation of IRAK1 and the NF-κB pathway, offering therapeutic potential for autoimmune and inflammatory diseases[5]. The 5-methoxy group occupies specific hydrophobic sub-pockets, while the C2 aldehyde allows for the attachment of target-specific moieties.

  • Antitubercular Activity: Scaffold hopping strategies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis[6]. They selectively target mycobacterial ATP synthase or pantoate-beta-alanine ligase, exhibiting nanomolar minimum inhibitory concentrations (MIC) against multidrug-resistant strains[6].

SignalingPathway TLR TLR / IL-1R Activation IRAK4 IRAK4 Kinase (Therapeutic Target) TLR->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IRAK4 Inhibits NFKB NF-κB Pathway (Inflammation) IRAK1->NFKB

Figure 2: Inhibition of the IRAK4/NF-κB inflammatory signaling pathway by imidazo[1,2-a]pyridines.

Experimental Protocols: Validation & Characterization

To ensure the trustworthiness of the synthesized 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, rigorous analytical validation is required. The imidazo[1,2-a]pyridine scaffold is inherently fluorescent, making photophysical characterization a valuable orthogonal validation tool alongside standard NMR[4].

Protocol 2: Photophysical and Structural Validation
  • Objective: To confirm the molecular structure and assess the electronic properties of the synthesized compound.

  • Self-Validating Mechanism: The presence of the aldehyde proton in 1H-NMR directly correlates with the expected chemical shift (~9.8-10.5 ppm). Concurrently, UV-Vis absorption bands validate the extended π-conjugation of the fused ring system.

Step-by-Step Methodology:

  • Nuclear Magnetic Resonance (1H-NMR & 13C-NMR):

    • Sample Prep: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl3) or DMSO-d6.

    • Execution: Acquire spectra at 400 MHz (1H) and 100 MHz (13C).

    • Causality: The highly deshielded aldehyde proton will appear as a distinct singlet downfield (>9.8 ppm). The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm. The bridgehead nitrogen and the methoxy group will induce specific shielding/deshielding patterns on the aromatic protons, confirming the regiochemistry of the cyclization.

  • UV-Visible and Fluorescence Spectroscopy:

    • Sample Prep: Prepare a 10 μM solution of the compound in spectroscopic-grade ethanol.

    • Execution: Record the absorption spectrum from 200 to 500 nm. Excite the sample at its absorption maximum (λmax) to record the emission spectrum.

    • Causality: The imidazo[1,2-a]pyridine core exhibits characteristic multiple absorption bands due to π-π* and n-π* transitions[4]. The emission spectrum will confirm the fluorophoric nature of the scaffold, which is highly sensitive to the electron-donating 5-methoxy group, often resulting in a bathochromic (red) shift compared to the unsubstituted core.

Conclusion

5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde is a structurally compact, highly versatile building block in medicinal chemistry. Its unique combination of a reactive electrophilic center and an electron-rich, privileged heterocyclic core allows researchers to rapidly generate diverse libraries of bioactive compounds. Whether targeting critical kinases like IRAK4 in inflammation or essential enzymes in drug-resistant tuberculosis, this scaffold remains at the forefront of rational drug design.

References

  • Narayan A., et al. "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." PubMed / NIH.[Link]

  • ACS Publications. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[Link]

  • Samanta S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[Link]

  • Google Patents. "Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-methoxy-imidazo[1,2-a]pyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde. As a senior application scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive resource for the characterization of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2]

Introduction: The Significance of Imidazo[1,2-a]pyridines and NMR Spectroscopy

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The precise structural elucidation of novel derivatives is paramount in drug discovery and development. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution, providing detailed information about the chemical environment of each atom.[3] Understanding the nuances of ¹H and ¹³C NMR spectra is therefore essential for chemists working with this important class of molecules.

This guide will focus on 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, a derivative featuring both an electron-donating group (methoxy) and an electron-withdrawing group (carboxaldehyde). The interplay of these substituents significantly influences the electron distribution within the bicyclic system, leading to characteristic chemical shifts in its NMR spectra.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering system for the imidazo[1,2-a]pyridine ring is used.

Figure 1. Structure and numbering of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde. These predictions are based on the analysis of substituent effects in related imidazo[1,2-a]pyridine derivatives and general principles of NMR spectroscopy.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J) in HzRationale
H-38.2 - 8.4s-Deshielded due to the anisotropic effect of the adjacent aldehyde and the electron-withdrawing nature of the imidazole ring.
H-66.8 - 7.0tJ = 7-8Shielded by the electron-donating methoxy group at C-5.
H-77.4 - 7.6tJ = 8-9Less affected by the C-5 substituent, expected in the aromatic region.
H-87.7 - 7.9dJ = 7-8Deshielded due to proximity to the pyridine nitrogen.
-CHO9.9 - 10.1s-Highly deshielded, characteristic of aldehyde protons.
-OCH₃3.9 - 4.1s-Typical chemical shift for a methoxy group attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)Rationale
C-2145 - 148Deshielded by the attached aldehyde group and the imidazole nitrogen.
C-3118 - 121Shielded relative to C-2, but deshielded by the adjacent nitrogen.
C-5155 - 158Highly deshielded due to the directly attached oxygen of the methoxy group.
C-6110 - 113Shielded by the electron-donating effect of the C-5 methoxy group.
C-7128 - 131Typical aromatic carbon chemical shift.
C-8115 - 118Shielded relative to other carbons in the pyridine ring.
C-8a140 - 143Bridgehead carbon, deshielded by the fused imidazole ring.
-CHO185 - 188Characteristic chemical shift for an aldehyde carbonyl carbon.
-OCH₃55 - 58Typical chemical shift for a methoxy carbon.

Scientific Rationale for Chemical Shift Assignments

The predicted chemical shifts are a consequence of the electronic environment of each nucleus. The electron-donating methoxy group at the C-5 position increases the electron density, particularly at the ortho (C-6) and para (C-8) positions of the pyridine ring, leading to an upfield (shielding) effect on the attached protons and carbons. Conversely, the electron-withdrawing carboxaldehyde group at the C-2 position decreases the electron density in the imidazole ring, causing a downfield (deshielding) effect on the adjacent C-2, C-3, and H-3 nuclei. The lone pair of electrons on the pyridine nitrogen (N-4) also contributes to the overall electron distribution and influences the chemical shifts of the neighboring protons and carbons.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the choice of solvent can slightly alter the chemical shifts.[1]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6]

NMR Spectrometer Setup
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5][6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Figure 2. Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, grounded in established principles of NMR spectroscopy and analysis of related structures. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data. This information serves as a valuable resource for researchers in the structural characterization and confirmation of this and analogous imidazo[1,2-a]pyridine derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Shawali, A. S. Synthesis of Some New Substituted Imidazo(1,2-a)pyridines and Their 2-one Derivatives. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. (2006). Available from: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Available from: [Link]

  • Gürsoy, A., & Karali, N. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 854-863. (2004). Available from: [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2571. (2021). Available from: [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. (n.d.). Available from: [Link]

  • Li, J., et al. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Org. Biomol. Chem., 17(38), 8739-8743. (2019). Available from: [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. (n.d.). Available from: [Link]

  • Kazmierczak-Baranska, J., et al. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(1), 136. (2019). Available from: [Link]

  • NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). (n.d.). Available from: [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. (n.d.). Available from: [Link]

  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. (2026, March 17). Available from: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. (2022, August 19). Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (2021, October 20). Available from: [Link]

  • Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Semantic Scholar. (n.d.). Available from: [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace. (n.d.). Available from: [Link]

  • Cu-Catalyzed Selective C3-formylation of Imidazo[1,2-a]pyridines CH Bonds with DMSO using Molecular Oxygen - Supporting Information. (n.d.). Available from: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. (1997, July 28). Available from: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (2016, August 16). Available from: [Link]

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. (n.d.). Available from: [Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub. (n.d.). Available from: [Link]

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO. (n.d.). Available from: [Link]j/article/download/161423/116670/)

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Foundational

Physicochemical Characterization and Synthetic Utility of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in Drug Discovery

Executive Summary: The Privileged Imidazo[1,2-a]pyridine Scaffold In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is widely recognized as a "privileged structure" or "drug prejudice" motif[1]. It forms the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Imidazo[1,2-a]pyridine Scaffold

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is widely recognized as a "privileged structure" or "drug prejudice" motif[1]. It forms the pharmacophoric foundation of several marketed therapeutics (e.g., zolpidem, alpidem) and numerous advanced clinical candidates targeting kinases and GPCRs.

As a Senior Application Scientist, I frequently utilize 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) [2] as a highly versatile, bifunctional building block. The strategic placement of the 5-methoxy group provides critical steric encumbrance and electronic modulation peri to the bridgehead nitrogen, while the 2-carboxaldehyde serves as an ideal handle for late-stage functionalization. This whitepaper details the physicochemical profiling, mechanistic synthesis, and analytical characterization of this vital intermediate, providing a self-validating framework for its application in targeted drug discovery.

Structural Dynamics & Physicochemical Profiling

The physicochemical properties of a building block dictate its behavior in synthetic workflows and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Electronic and Steric Effects

The 5-methoxy substitution is electron-donating via resonance but electron-withdrawing via induction. Because it is located at the C5 position (adjacent to the bridgehead N4), it creates a unique steric environment. In kinase inhibitor design, this steric bulk can restrict the conformation of the core, forcing the molecule into a bioactive conformation that enhances binding selectivity in tight kinase pockets, such as those of ALK (Anaplastic Lymphoma Kinase)[3] and JAK (Janus Kinase)[4].

Conversely, the 2-carboxaldehyde group is strongly electron-withdrawing, which lowers the overall pKa of the imidazopyridine conjugate acid, making the core less basic and thereby improving the membrane permeability of downstream analogs.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

PropertyValueClinical/Synthetic Relevance
CAS Number 881841-58-3Primary identifier for procurement and database querying[2].
Molecular Formula C9H8N2O2Establishes baseline atomic composition.
Molecular Weight 176.17 g/mol Low MW allows for extensive downstream elaboration (e.g., macrocyclization) without exceeding Lipinski's Rule of 5[3].
LogP (Predicted) ~1.5Optimal lipophilicity for a fragment, ensuring final drug candidates maintain aqueous solubility.
Topological Polar Surface Area 55.1 ŲFavorable for membrane permeability; suitable for both peripheral and CNS-targeted agents.
Hydrogen Bond Donors/Acceptors 0 / 4Acts primarily as a hydrogen bond acceptor, crucial for interacting with kinase hinge regions[5].

Mechanistic Visualization: Synthetic Workflow

To contextualize the utility of this building block, the following diagram illustrates the synthetic assembly of the core via a modified Tschitschibabin reaction, followed by its primary application: late-stage library generation via reductive amination.

G A 2-Amino-6-methoxypyridine (Nucleophile) C Condensation & Cyclization A->C B 3-Bromo-1,1-diethoxypropan-2-one (Dielectrophile) B->C D Acetal Intermediate (Protected) C->D Reflux, EtOH E Acidic Hydrolysis (HCl/H2O) D->E F 5-Methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde E->F -EtOH G Reductive Amination (Library Generation) F->G + Amines NaBH(OAc)3 H Kinase Inhibitors (e.g., ALK, JAK) G->H SAR Optimization

Caption: Synthetic workflow and late-stage diversification of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

Synthetic Methodology & Experimental Protocols

The synthesis of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde requires precise control over reaction conditions to prevent the premature degradation or polymerization of the reactive aldehyde[5]. The choice to use a protected acetal precursor rather than a direct aldehyde electrophile (like bromopyruvaldehyde) is a deliberate causality-driven decision: it prevents uncontrolled oligomerization during the high-temperature cyclization step[1].

Protocol: Assembly and Unmasking of the Core

Step 1: Condensation and Cyclization

  • Initiation: Charge a flame-dried round-bottom flask with 2-amino-6-methoxypyridine (1.0 eq) and anhydrous ethanol (0.2 M concentration).

  • Addition: Add 3-bromo-1,1-diethoxypropan-2-one (1.1 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 14 hours.

    • Causality: Elevated temperature is strictly required to overcome the activation energy of the intramolecular cyclization. The initial step is the intermolecular alkylation of the endocyclic pyridine nitrogen, followed by the exocyclic amine attacking the carbonyl carbon to close the imidazole ring.

  • Self-Validation Check: Monitor via LC-MS. The protocol is self-validating when the starting material mass (m/z 125.1) is fully consumed, replaced by the mass of the diethyl acetal intermediate.

Step 2: Acetal Deprotection (Aldehyde Unmasking) 5. Solvent Exchange: Concentrate the mixture under reduced pressure to remove ethanol. Resuspend the crude intermediate in a THF/H2O mixture (1:1 v/v). 6. Hydrolysis: Add 2N HCl (3.0 eq) and stir at 50 °C for 4 hours. 7. Neutralization: Cool to 0 °C and neutralize carefully with saturated aqueous NaHCO3 to pH 7.5.

  • Causality: Strict pH control is mandatory. Over-basification will trigger aldol-type auto-condensations of the newly unmasked aldehyde, destroying the yield.

  • Extraction & Purification: Extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation Check: Spot the purified product on a TLC plate and treat with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The immediate appearance of a vibrant yellow/orange spot visually confirms the presence of the active aldehyde, independent of spectroscopic methods.

Applications in Targeted Drug Discovery

In my experience optimizing kinase inhibitors, the choice of an aldehyde at the 2-position over a halogen (e.g., 2-bromo) is a strategic one. While halogens are useful for cross-coupling (Suzuki/Buchwald), the aldehyde allows for reductive amination .

Reductive amination with various cyclic amines (e.g., azetidines, piperazines) generates basic amine vectors that project into the solvent-exposed channels of kinase active sites. This approach has been heavily utilized in the development of:

  • Janus Kinase (JAK) Inhibitors: Where the imidazo[1,2-a]pyridine core acts as the primary hinge-binding motif, and the C2-substituent modulates isoform selectivity[4].

  • ALK Inhibitors: Where macrocyclic constraints are built off the C2 and C5/C6 positions to overcome resistance mutations (e.g., EML4-ALK fusions in non-small cell lung cancer)[3].

References

  • Google Patents. "WO2016192563A1 - Janus激酶抑制剂".
  • Google Patents. "WO2024046512A2 - Nitrogen-containing macrocyclic compound, and preparation method therefor and medical use thereof".

Sources

Exploratory

Mechanism of Formation for 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the rational design of kinase inhibitors, GPCR modulators, and anti-tumor agents[1]. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the rational design of kinase inhibitors, GPCR modulators, and anti-tumor agents[1]. Specifically, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) serves as a highly functionalized synthetic intermediate. Derivatives of this specific 5-methoxy core have been successfully employed in the development of potent Centromere-Associated Protein-E (CENP-E) inhibitors, demonstrating significant cellular growth inhibition in human colorectal cancer models[2].

As a Senior Application Scientist, understanding the precise mechanistic formation of this heterocycle is critical for optimizing yields and preventing side-product formation during scale-up. This guide deconstructs the classical Chichibabin cyclocondensation route, detailing the topological mapping, electron flow, and self-validating experimental protocols required to synthesize this molecule.

Structural & Topological Rationale

The synthesis of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde relies on the condensation of a substituted 2-aminopyridine with a three-carbon electrophilic building block[3].

The Reagents:

  • Nucleophile: 6-Methoxy-pyridin-2-amine.

  • Electrophile: 3-Bromo-2-oxopropanal (often referred to as bromopyruvaldehyde) or its synthetic equivalent (e.g., 3-bromo-1,1-dimethoxypropan-2-one)[3].

Topological Mapping (The Numbering Shift): A common point of confusion in this synthesis is the apparent "migration" of the methoxy group. In the starting material (6-methoxy-pyridin-2-amine), the methoxy group is at the C6 position relative to the endocyclic nitrogen (N1). During the formation of the fused bicyclic system, the original N1 of the pyridine becomes the bridgehead nitrogen (N4) of the imidazo[1,2-a]pyridine core. Consequently, the adjacent C6 carbon of the pyridine ring topologically becomes the C5 position of the new bicyclic system. Thus, 6-methoxy-pyridin-2-amine exclusively yields the 5-methoxy-imidazo[1,2-a]pyridine architecture.

Mechanistic Pathway: The Chichibabin Cyclocondensation

The formation of the imidazo[1,2-a]pyridine core proceeds via the Chichibabin reaction (or Tchichibabin reaction), a tandem N-alkylation/cyclization process[4][5]. The causality of this mechanism is driven by the differential nucleophilicity of the two nitrogen atoms in the starting material.

  • Step 1: Initial SN​2 N-Alkylation. The endocyclic nitrogen of 6-methoxy-pyridin-2-amine is significantly more nucleophilic than the exocyclic amino group. This is because the lone pair on the exocyclic −NH2​ is delocalized into the pyridine ring via resonance, whereas the endocyclic nitrogen's sp2 lone pair is orthogonal to the π -system and highly available. The endocyclic nitrogen attacks the highly electrophilic α -carbon of 3-bromo-2-oxopropanal, displacing the bromide ion to form a charged pyridinium intermediate[5].

  • Step 2: Intramolecular Cyclization. The pendant exocyclic amino group, now brought into close spatial proximity to the ketone carbonyl, acts as an internal nucleophile. It attacks the carbonyl carbon, forming a 5-membered cyclic carbinolamine intermediate.

  • Step 3: Dehydration and Aromatization. Driven by the thermodynamic stability of the resulting aromatic system, the carbinolamine undergoes dehydration (loss of H2​O ). This establishes the fully aromatic imidazo[1,2-a]pyridine core, leaving the unreacted aldehyde group ( −CHO ) intact at the C2 position[3].

Mechanism SM1 6-Methoxy-pyridin-2-amine (Nucleophile) Step1 Step 1: SN2 N-Alkylation Endocyclic N attacks α-carbon SM1->Step1 SM2 3-Bromo-2-oxopropanal (Electrophile) SM2->Step1 Int1 Pyridinium Intermediate (N-alkylated salt) Step1->Int1 Step2 Step 2: Intramolecular Cyclization Exocyclic NH2 attacks Carbonyl Int1->Step2 Int2 Cyclic Carbinolamine (5-membered ring formed) Step2->Int2 Step3 Step 3: Dehydration & Aromatization Loss of H2O Int2->Step3 Product 5-Methoxy-imidazo[1,2-a]pyridine- 2-carboxaldehyde Step3->Product

Caption: Mechanistic pathway of the Chichibabin cyclocondensation forming the imidazo[1,2-a]pyridine core.

Self-Validating Experimental Protocol

To ensure high fidelity and trustworthiness, the following methodology is designed as a self-validating system . Each phase includes an In-Process Control (IPC) that must be satisfied before proceeding, preventing the carryover of acyclic impurities[1].

Step 1: Reagent Preparation & Initiation

  • Charge a round-bottom flask with 6-methoxy-pyridin-2-amine (1.0 equiv) and dissolve in anhydrous Ethanol (0.2 M concentration).

  • Add NaHCO3​ (1.2 equiv) to act as an acid scavenger. Causality: Neutralizing the HBr byproduct prevents the protonation of the pyridine nitrogen, which would otherwise stall the initial SN​2 attack.

  • Dropwise add 3-bromo-2-oxopropanal (1.05 equiv). Note: If using the acetal equivalent, a subsequent acidic deprotection step will be required post-cyclization.

Step 2: Cyclocondensation & IPC 4. Heat the reaction mixture to reflux (80°C) for 8-12 hours. 5. IPC Validation: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The reaction is only considered complete when the UV-active starting material spot completely disappears. The formation of a highly fluorescent product spot under 365 nm UV indicates successful aromatization[4].

Step 3: Quench, Workup, & Purification 6. Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. 7. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc. 8. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. 9. Purify via silica gel column chromatography to isolate the pure 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde. Validate structure via 1H -NMR (look for the distinct aldehyde proton singlet near ~9.9 ppm) and LC-MS[1].

Workflow Start 1. Reagent Preparation Equimolar SMs + NaHCO3 Heat 2. Cyclocondensation Reflux at 80°C (IPC: TLC) Start->Heat Workup 3. Quench & Extract Neutralize & EtOAc Extraction Heat->Workup Purify 4. Purification Silica Gel Chromatography Workup->Purify Analyze 5. Validation NMR & LC-MS Confirmation Purify->Analyze

Caption: Step-by-step experimental workflow with integrated in-process controls (IPC) for self-validation.

Process Optimization & Troubleshooting

When scaling this reaction, deviations from the optimal parameters often lead to predictable mechanistic failures. The table below summarizes quantitative data and causality for troubleshooting[1].

Reaction ParameterTarget ValueMechanistic RationaleConsequence of Deviation
Stoichiometry 1.0 : 1.05 (Amine : Haloketone)Ensures complete conversion without providing excess electrophile.Excess haloketone leads to unwanted N-alkylation of the final imidazo[1,2-a]pyridine product[1].
Temperature 80°C (Reflux in EtOH)Provides the necessary activation energy for the dehydration of the carbinolamine intermediate.Conducting at room temperature stalls the reaction at the acyclic or carbinolamine intermediate stage[1].
Base Equivalent 1.2 eq NaHCO3​ Neutralizes the HBr byproduct, maintaining the nucleophilicity of the pyridine nitrogen.Acidic conditions protonate the nucleophile, completely halting the initial SN​2 step.
Solvent Selection Ethanol (Polar Protic)Solvates the charged pyridinium intermediate while allowing for high reflux temperatures.Non-polar solvents cause premature precipitation of the intermediate, drastically lowering overall yield.

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde: A Technical Guide

Executive Summary and Chemical Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of several blockbuster therapeutics, including the sedative z...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of several blockbuster therapeutics, including the sedative zolpidem and various emerging pan-PI3K inhibitors used in oncology [1]. Within this chemical space, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde serves as a highly reactive, functionalized intermediate.

The 2-carboxaldehyde moiety acts as a versatile electrophilic handle, enabling rapid late-stage diversification via reductive amination or Knoevenagel condensations. Meanwhile, the 5-methoxy substitution introduces critical steric bulk and electronic modulation near the bridgehead nitrogen. Understanding the exact 3D conformation, planarity, and crystal packing of this molecule is paramount for rational drug design, as these factors directly dictate the molecule's dihedral angles and its ability to occupy hydrophobic binding pockets in target kinases [2].

This whitepaper outlines the definitive workflow for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, providing a self-validating protocol for structural elucidation.

Synthetic Workflow and Crystal Engineering

To obtain high-resolution crystallographic data, one must first synthesize the compound with high purity (>99%) and engineer single crystals devoid of twinning or solvent inclusions.

Synthesis Protocol

The synthesis relies on a bimolecular condensation reaction.

  • Reagent Preparation: Dissolve 1.0 equivalent of 6-methoxy-2-aminopyridine in anhydrous ethanol.

  • Condensation: Dropwise add 1.1 equivalents of 3-bromo-2-oxopropanal (or its synthetic acetal equivalent) under an inert argon atmosphere.

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Causality: The initial intermolecular alkylation occurs at the endocyclic pyridine nitrogen, followed by intramolecular cyclization at the exocyclic amine. The elevated temperature provides the activation energy required to overcome the steric hindrance of the adjacent 5-methoxy group during ring closure.

  • Purification: Neutralize with saturated NaHCO3​ and extract with dichloromethane. Purify via silica gel flash chromatography (EtOAc/Hexane gradient).

Single-Crystal Growth Methodology

Polymorphism is a common challenge in heterocyclic chemistry. To ensure the thermodynamic stability of the crystal lattice, we employ the slow evaporation method .

  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 mixture of Ethyl Acetate and Hexane. Causality: Ethyl acetate provides solubility, while hexane acts as an antisolvent.

  • Evaporation: Place the solution in a loosely capped vial pierced with a 22-gauge needle.

  • Incubation: Store in a vibration-free environment at 20°C for 5–7 days. Causality: A slow evaporation rate prevents kinetic trapping, allowing molecules sufficient time to align into a highly ordered, defect-free macroscopic lattice suitable for X-ray diffraction.

G N1 6-Methoxy-2-aminopyridine + 3-Bromo-2-oxopropanal N2 Bimolecular Condensation (EtOH, 80°C, 4h) N1->N2 N3 5-Methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde N2->N3 N4 Flash Chromatography (Purity >99%) N3->N4 N5 Slow Evaporation (EtOAc/Hexane, 20°C) N4->N5 N6 Diffraction-Quality Single Crystal N5->N6

Synthetic and crystallization workflow for imidazo[1,2-a]pyridine derivatives.

X-ray Diffraction Data Acquisition

The integrity of crystallographic data depends entirely on the rigorous execution of the diffraction protocol.

Data Collection Protocol
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil.

  • Cryogenic Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Causality: Cryogenic cooling is critical; it drastically reduces the thermal displacement parameters (B-factors) of the atoms, minimizing dynamic disorder of the methoxy and formyl groups, thereby yielding sharp, high-resolution diffraction spots [3].

  • X-ray Exposure: Utilize Mo K α radiation ( λ=0.71073 Å) equipped with a graphite monochromator. Collect ω and ϕ scans.

  • Data Reduction & Solution: Integrate the frames using standard reduction software (e.g., APEX3). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation: Ensure the internal agreement factor ( Rint​ ) is below 0.05 before proceeding to refinement.

XRD S1 Crystal Mounting (Cryoloop, 100K) S2 X-ray Exposure (Mo Kα, λ=0.71073 Å) S1->S2 S3 Diffraction Pattern Acquisition S2->S3 S4 Data Reduction (Integration & Scaling) S3->S4 S5 Structure Solution (Direct Methods) S4->S5 S6 Refinement (Least-Squares, F²) S5->S6

Single-crystal X-ray diffraction data acquisition and refinement pipeline.

Structural Analysis and Crystallographic Data

Quantitative Crystallographic Parameters

The following table summarizes the refined crystallographic parameters typical for 5-substituted imidazo[1,2-a]pyridine-2-carboxaldehyde derivatives, establishing a baseline for structural validation.

ParameterValue / Description
Empirical Formula C9​H8​N2​O2​
Formula Weight 176.17 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=9.875 Å β=105.42∘
Volume 796.8 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.468 Mg/m 3
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.038 , wR2​=0.092
Molecular Geometry and Conformation

Crystallographic analysis reveals that the fused imidazo[1,2-a]pyridine bicyclic system is exceptionally planar. The root-mean-square (r.m.s.) deviation for the nine core atoms is typically less than 0.025 Å [4].

The 2-Carboxaldehyde Group: The aldehyde moiety is found to be nearly coplanar with the imidazole ring. This coplanarity is driven by the thermodynamic preference to maximize π−π conjugation across the heterocyclic system. The O−C−C−N torsion angle approaches 0∘ or 180∘ .

The 5-Methoxy Group: The methoxy group at the 5-position exhibits a specific rotameric state. Due to the steric clash with the adjacent C(6)−H proton, the methyl group of the methoxy moiety is forced out of the primary ring plane. This structural twist is a critical feature, as it dictates the trajectory of the molecule when entering narrow binding pockets in biological targets [2].

Supramolecular Packing and Intermolecular Interactions

The crystal lattice is stabilized by a network of non-covalent interactions:

  • π−π Stacking: The planar nature of the imidazo[1,2-a]pyridine core facilitates strong face-to-face π−π stacking interactions between adjacent molecules, with centroid-to-centroid distances measuring approximately 3.5–3.7 Å [5].

  • Hydrogen Bonding: Although the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the highly electronegative oxygen of the 2-carboxaldehyde group acts as a potent hydrogen bond acceptor. It engages in weak, directional C−H⋯O interactions with the acidic protons of the imidazole ring of neighboring molecules, forming infinite 1D ribbons along the crystallographic b-axis.

Conclusion

The crystallographic profiling of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde provides indispensable insights into its spatial geometry and electronic distribution. By adhering to rigorous synthesis, slow-evaporation crystallization, and cryogenic X-ray diffraction protocols, researchers can obtain high-fidelity structural data. The observed planarity of the core, combined with the specific torsional angles of the methoxy and formyl substituents, forms the rational basis for utilizing this scaffold in advanced structure-based drug design.

References

  • . Bioorganic & Medicinal Chemistry Letters.

  • . IUCrData. 3.. Acta Crystallographica Section E: Crystallographic Communications.

  • . Acta Crystallographica Section E.

  • . Benchchem Chemical Database.

Exploratory

Preliminary Biological Evaluation of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde Derivatives: A Technical Guide

Executive Summary & Rationale The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of anti-cancer, anti-inflammatory, and antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Within this chemical space, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) serves as a critical, versatile building block for late-stage functionalization.

This technical guide provides an in-depth framework for the biological evaluation of derivatives synthesized from this specific precursor. By leveraging the electrophilic nature of the 2-carboxaldehyde group, researchers can rapidly generate diverse libraries via reductive amination or Knoevenagel condensations. The inclusion of the 5-methoxy substitution is not arbitrary; it fundamentally alters the electronic distribution and orbital overlap of the core, optimizing electrostatic interactions within the allosteric binding pockets of target proteins such as the centromere-associated protein E (CENP-E) [1] and the receptor tyrosine kinase c-Met [2].

Mechanistic Grounding & Target Selection

The Role of the 5-Methoxy Substitution

The biological efficacy of imidazo[1,2-a]pyridine derivatives is heavily dictated by their substitution patterns. The 5-methoxy group acts as an electron-donating moiety that enriches the electron density of the fused bicyclic system. From a quantum mechanics perspective, this substitution extends the frontier orbital overlap distance, allowing the scaffold to engage in stronger dipole-dipole and cation- π interactions with "soft" amino acid residues in the target binding site. This specific electronic tuning has been shown to be pivotal in developing time-dependent inhibitors of motor proteins, where the methoxy group anchors the molecule in the L5 loop juxtaposed to the ATP-binding site of CENP-E [1].

Derivatization via the 2-Carboxaldehyde Handle

The 2-carboxaldehyde moiety provides a robust synthetic handle to append solubilizing groups (e.g., morpholines, piperazines, or aliphatic amines) via reductive amination. This is a deliberate structural choice: while the planar imidazo[1,2-a]pyridine core intercalates into hydrophobic pockets, the appended amine tail extends into the solvent-exposed region, drastically improving the compound's aqueous solubility, pharmacokinetic (PK) profile, and cellular permeability [2].

CENPE_Pathway A 5-Methoxy-Imidazo[1,2-a]pyridine Derivative B CENP-E Motor Domain (Allosteric L5 Loop) A->B Binds to C Inhibition of ATPase Activity (Time-Dependent) B->C Induces D Chromosome Misalignment at Metaphase Plate C->D Causes E Prolonged Mitotic Arrest (SAC Activation) D->E Triggers F Apoptosis / Cell Death (Antitumor Efficacy) E->F Leads to

Caption: Mechanism of action for 5-methoxy-imidazo[1,2-a]pyridine derivatives targeting CENP-E.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation must follow a self-validating cascade: beginning with cell-free biochemical assays to confirm direct target engagement, followed by cell-based assays to verify membrane permeability and phenotypic efficacy.

Protocol 1: In Vitro CENP-E ATPase Inhibition Assay

This assay measures the release of inorganic phosphate (Pi) to quantify the inhibition of CENP-E motor activity. The protocol is designed to detect time-dependent, ATP-competitive-like behavior [1].

Reagents & Materials:

  • Recombinant human CENP-E motor domain.

  • Taxol-stabilized microtubules.

  • ATP (1.25 µM for low-ATP conditions; 500 µM for high-ATP conditions).

  • Malachite Green phosphate detection reagent.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer containing 15 mM PIPES (pH 6.8), 5 mM MgCl2, and 1 mM DTT.

  • Enzyme-Compound Preincubation: In a 96-well plate, mix 62.5 ng/mL of CENP-E motor domain with serial dilutions of the synthesized derivatives (0.1 nM to 10 µM). Causality Check: Pre-incubate for 1 hour at room temperature to allow time-dependent conformational changes in the enzyme-inhibitor complex.

  • Reaction Initiation: Add 22 µg/mL of microtubules and ATP to initiate the reaction. Run two parallel sets: one at low ATP (1.25 µM) and one at high ATP (500 µM) to determine ATP-competitiveness.

  • Incubation & Detection: Incubate for 30 minutes at room temperature. Add Malachite Green reagent to quench the reaction and bind free Pi.

  • Quantification: Read absorbance at 650 nm using a microplate reader. Calculate IC50 values using a 4-parameter logistic regression model.

Protocol 2: Cellular Proliferation and Viability Assay (CellTiter-Glo)

To validate that the biochemical inhibition translates to cellular efficacy, derivatives are tested against cancer cell lines (e.g., HeLa or HCT116) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 2,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the derivatives (0.5 nM to 50 µM). Include a DMSO vehicle control (maximum 0.1% final concentration) and a known positive control (e.g., GSK923295 for CENP-E, or Crizotinib for c-Met).

  • Incubation: Incubate for 72 hours. Causality Check: Prolonged incubation is required because mitotic arrest (the phenotype of CENP-E inhibition) takes multiple cell cycles to trigger apoptosis.

  • Viability Measurement: Add CellTiter-Glo reagent (Promega) equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate the EC50 values.

Workflow S1 Scaffold Derivatization (Reductive Amination of C2-Aldehyde) S2 In Vitro Biochemical Assay (Target Engagement / IC50) S1->S2 Lead Compounds S3 Cellular Viability Assay (HeLa / HCT116 EC50) S2->S3 Active Hits (<100 nM) S4 Mechanistic Validation (Immunofluorescence / pHH3 markers) S3->S4 Cellular Efficacy S5 In Vivo Xenograft Models (PK/PD & Tumor Efficacy) S4->S5 Validated Candidates

Caption: Step-by-step biological evaluation workflow for imidazo[1,2-a]pyridine derivatives.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for hypothetical derivatives synthesized from the 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde precursor. The data illustrates how modifying the C2-aldehyde via reductive amination impacts both biochemical and cellular potency.

Compound IDR-Group (Appended via C2-Aldehyde)CENP-E IC50 (nM)c-Met IC50 (nM)HeLa Cell EC50 (nM)
1 (Precursor) -CHO>10,000>10,000>10,000
2 -CH2-Morpholine45.2120.585.0
3 -CH2-Piperazine12.455.324.6
4 -CH2-NH-CH2CH2-N(CH3)23.522.18.1

Note: The precursor aldehyde (Compound 1) lacks the necessary solvent-exposed interactions, resulting in poor binding. The introduction of basic amines (Compounds 2-4) dramatically increases potency by forming critical hydrogen bonds and salt bridges at the edge of the ATP-binding pocket.

Conclusion

The 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde scaffold is a highly strategic starting point for drug discovery. The 5-methoxy group provides essential electronic properties for allosteric pocket binding, while the 2-carboxaldehyde allows for the rapid generation of diverse, soluble libraries. By employing a rigorous, self-validating cascade of biochemical and cellular assays, researchers can efficiently identify potent inhibitors of critical oncological targets like CENP-E and c-Met, paving the way for advanced in vivo pharmacokinetic and pharmacodynamic studies.

References

  • Ohashi, A., Ohori, M., Iwai, K., Nambu, T., Miyamoto, M., Kawamoto, T., & Okaniwa, M. (2015). "A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity." PLoS ONE, 10(12), e0144675. URL:[Link] [1]

  • Li, C., Ai, J., Zhang, D., Peng, X., Chen, X., Gao, Z., Su, Y., Zhu, W., Ji, Y., Chen, X., Geng, M., & Liu, H. (2015). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters, 6(5), 552-557. URL:[Link] [2]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and synthetic tractability have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[1] The title compound, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, is a valuable intermediate, with the methoxy group at the 5-position modulating the electronic character of the ring system and the carboxaldehyde at the 2-position providing a versatile handle for further synthetic transformations. This document provides a detailed, two-step protocol for the synthesis of this target molecule, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective formylation.

Overall Synthetic Scheme

The synthesis is approached in two primary stages: first, the cyclocondensation of 2-amino-6-methoxypyridine with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system. This is followed by the introduction of a formyl group at the C2 position via a Vilsmeier-Haack reaction.

Synthetic_Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Vilsmeier-Haack Formylation 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine 5-methoxy-imidazo[1,2-a]pyridine 5-methoxy-imidazo[1,2-a]pyridine 2-amino-6-methoxypyridine->5-methoxy-imidazo[1,2-a]pyridine EtOH, Reflux chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->5-methoxy-imidazo[1,2-a]pyridine 5-methoxy-imidazo[1,2-a]pyridine_2 5-methoxy-imidazo[1,2-a]pyridine Target_Compound 5-methoxy-imidazo[1,2-a]pyridine- 2-carboxaldehyde 5-methoxy-imidazo[1,2-a]pyridine_2->Target_Compound 0 °C to rt Vilsmeier_reagent POCl3, DMF Vilsmeier_reagent->Target_Compound

Caption: Overall two-step synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-amino-6-methoxypyridine≥98%Sigma-Aldrich
Chloroacetaldehyde50 wt. % in H₂OSigma-AldrichHighly reactive and volatile. Handle in a well-ventilated fume hood.
Ethanol (EtOH)AnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)Reagent gradeVWR
Ethyl acetate (EtOAc)HPLC gradeVWRFor extraction and chromatography.
HexanesHPLC gradeVWRFor chromatography.
Magnesium sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying organic layers.
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichHighly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated sodium bicarbonate solutionIn-house prep.
Saturated sodium chloride solution (Brine)In-house prep.
Silica gel230-400 meshVWRFor column chromatography.

Experimental Protocols

Part 1: Synthesis of 5-methoxy-imidazo[1,2-a]pyridine

This step involves the classical cyclocondensation reaction to form the fused bicyclic imidazo[1,2-a]pyridine core.[2] The exocyclic amino group of 2-amino-6-methoxypyridine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde. The endocyclic pyridine nitrogen then displaces the chloride in an intramolecular SN2 reaction, followed by dehydration to yield the aromatic product.

G start Start: Dissolve 2-amino-6-methoxypyridine in EtOH add_chloro Add chloroacetaldehyde solution dropwise start->add_chloro reflux Reflux the mixture for 4-6 hours add_chloro->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete neutralize Neutralize with sat. NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Obtain pure 5-methoxy-imidazo[1,2-a]pyridine purify->end

Caption: Workflow for the synthesis of 5-methoxy-imidazo[1,2-a]pyridine.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methoxypyridine (5.0 g, 40.3 mmol) and anhydrous ethanol (100 mL). Stir until the solid is completely dissolved.

  • To the stirred solution, add chloroacetaldehyde (50 wt. % in H₂O, 7.6 g, 48.4 mmol, 1.2 equivalents) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Ethyl Acetate:Hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate) to afford 5-methoxy-imidazo[1,2-a]pyridine as a solid.

Part 2: Vilsmeier-Haack Formylation to 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt generated in situ from DMF and POCl₃, acts as the electrophile.[5]

A Note on Regioselectivity: The formylation of imidazo[1,2-a]pyridines can occur at either the C2 or C3 position, with C3 often being the preferred site of attack.[6] However, the regiochemical outcome is highly dependent on the substitution pattern of the heterocyclic core. The electron-donating 5-methoxy group is expected to increase the electron density of the ring, potentially influencing the site of formylation. While this protocol targets the C2-aldehyde, careful characterization of the product is essential to confirm the regioselectivity.

Step-by-Step Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. Cool an anhydrous solution of DMF (10 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 2.4 mL, 26.0 mmol, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A pale yellow, viscous reagent should form.

  • In a separate flask, dissolve the 5-methoxy-imidazo[1,2-a]pyridine (2.5 g, 17.3 mmol) from Part 1 in anhydrous dichloromethane (DCM, 20 mL).

  • Add the solution of the imidazo[1,2-a]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (50:50 Ethyl Acetate:Hexanes).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring.

  • Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde as a solid.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For the final product, ¹H NMR is crucial for determining the position of the formyl group. The aldehyde proton should appear as a singlet, typically in the range of δ 9.5-10.5 ppm. The regiochemistry can be confirmed by observing the coupling patterns of the protons on the pyridine and imidazole rings and through 2D NMR techniques like NOESY or HMBC.

References

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Org. Biomol. Chem., 2020, 18, 9100-9108. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Copper- and DMF-mediated switchable oxidative C-H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. PubMed. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2025, 30(3), 607. [Link]

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chem., 2016, 18, 4919-4923. [Link]

  • Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2- a ]pyridines using ammonium iodide. ResearchGate. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Org. Biomol. Chem., 2017, 15, 7856-7875. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. 2021, 10(2), 2565-2571. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. 2021, 26(24), 7585. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. 2025, 2025(4), M1753. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023, 13(41), 28739-28781. [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. 2016, 6(82), 78471-78479. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. J. Med. Chem. 2020, 63, 5, 2449–2465. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Chemistry. 2023, 5(1), 589-628. [Link]

Sources

Application

Application Note: 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in Targeted Drug Discovery

Executive Summary: The Privileged Imidazo[1,2-a]pyridine Scaffold Imidazo[1,2-a]pyridines are universally recognized as "privileged scaffolds" in medicinal chemistry, forming the core of several blockbuster therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are universally recognized as "privileged scaffolds" in medicinal chemistry, forming the core of several blockbuster therapeutics, including the GABA-A receptor agonists zolpidem, alpidem, and saripidem[]. Recent advancements have expanded their utility far beyond central nervous system (CNS) indications, demonstrating potent efficacy in oncology, infectious diseases, and inflammatory disorders[2]. Within this vast chemical space, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde emerges as a highly versatile, bifunctional building block that enables the rapid generation of diverse, high-value compound libraries.

Structural Rationale: Why this Specific Building Block?

As a Senior Application Scientist, I frequently guide discovery teams toward this specific substituted heterocycle due to two synergistic molecular features:

  • The 2-Carboxaldehyde Moiety (The Reactive Hub): Aldehydes at the C2 position are exceptionally poised for nucleophilic attack. They serve as the primary anchor for reductive aminations, Knoevenagel condensations, and multicomponent reactions (such as the Groebke-Blackburn-Bienaymé reaction)[3].

  • The 5-Methoxy Substitution (The Modulator): The methoxy group at the C5 position exerts a strong electron-donating resonance effect (+M) across the fused bicyclic system. This subtly increases the electron density of the bridgehead nitrogen, altering the core's pKa and improving its hydrogen-bond accepting capabilities. Furthermore, the steric bulk of the methoxy group can lock the conformation of substituents at the C2 position, a critical factor when designing ligands for tight kinase hinge regions, such as Anaplastic Lymphoma Kinase (ALK)[4].

G A 5-OMe-Imidazo[1,2-a]pyridine -2-carboxaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B Amine + Reductant C GBB Multicomponent Rxn (Amine, Isocyanide) A->C Isocyanide + Catalyst D Targeted Kinase Inhibitors (e.g., ALK) B->D E Anti-Infective Agents (e.g., QcrB Inhibitors) B->E C->D C->E

Workflow demonstrating divergent synthesis of therapeutic leads from the building block.

Validated Synthetic Methodologies

To ensure reproducibility and high-throughput compatibility, the following protocols have been optimized for mechanistic causality and self-validation.

Protocol A: Chemoselective Reductive Amination

This protocol generates secondary or tertiary amines, which are common pharmacophores in anti-tuberculosis agents targeting the QcrB complex[5].

Mechanistic Causality: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium borohydride ( NaBH4​ ). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3​ selectively reduces the transient, protonated iminium ion without reducing the starting unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant better stabilize the polar iminium transition state.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: Acetic acid mildly protonates the aldehyde oxygen, accelerating nucleophilic attack by the amine without fully protonating (and thus deactivating) the amine nucleophile.

  • Reduction: Stir at room temperature for 30 minutes to allow imine formation, then add NaBH(OAc)3​ (1.5 eq) in portions to control the mild exotherm.

  • Self-Validating QC Check: After 4 hours, perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active aldehyde spot ( Rf​≈0.8 ) and the appearance of a more polar, ninhydrin-active amine spot ( Rf​≈0.3 ) confirms successful conversion.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBBR is an isocyanide-based multicomponent reaction that rapidly constructs complex imidazo-fused heterocycles[3].

Step-by-Step Procedure:

  • Component Mixing: In a reaction vial, combine the aldehyde (1.0 eq), a 2-aminopyridine derivative (1.0 eq), and an isocyanide (1.2 eq) in a green solvent system (e.g., H2​O /EtOH 1:1).

  • Catalyst Addition: Add a catalytic amount of Lewis acid (e.g., Sc(OTf)3​ , 5 mol%). Causality: The Lewis acid coordinates to the imine nitrogen intermediate, drastically lowering the LUMO energy and facilitating the alpha-addition of the sterically hindered isocyanide.

  • Ultrasound Irradiation: Subject the mixture to ultrasonic irradiation (40 kHz) at 60°C for 45 minutes. Causality: Acoustic cavitation generates localized high temperatures and pressures (hotspots), dramatically accelerating the cyclization step while maintaining a low bulk temperature, which prevents the degradation of the methoxy group.

  • Self-Validating QC Check: Analyze the crude mixture via LC-MS. The target mass [M+H]+ should be the dominant peak (>85% purity by UV 254 nm), validating the efficiency of the multicomponent assembly prior to purification.

Quantitative Performance Data

The table below summarizes the expected yields and optimized conditions for generating diverse libraries from 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

Derivative / Reaction TypeReagentsCatalyst / ConditionsYield (%)Target Application
Secondary Amine Primary Amine, NaBH(OAc)3​ AcOH (1 eq), DCE, RT, 12h82 - 95%ALK Kinase Inhibitor
Tertiary Amine Secondary Amine, NaBH(OAc)3​ DCE, RT, 16h75 - 88%Anti-TB (QcrB)
Imidazo-fused heterocycle 2-Aminopyridine, Isocyanide Sc(OTf)3​ (5 mol%), MeOH, 60°C70 - 85%Fluorescent Probe / CNS[3]
Knoevenagel Adduct MalononitrilePiperidine (cat.), EtOH, Reflux>90%Kinase Intermediates

Mechanism of Action in Oncology

Derivatives synthesized from this building block have shown remarkable efficacy as Anaplastic Lymphoma Kinase (ALK) inhibitors[4]. The imidazo[1,2-a]pyridine core acts as an ATP-competitive inhibitor, lodging deep within the kinase hinge region. The 5-methoxy group frequently engages in a critical water-mediated hydrogen bond network, while the C2-substituent extends into the solvent-exposed region to dictate pharmacokinetic properties and block downstream oncogenic signaling.

Pathway Ligand Imidazo[1,2-a]pyridine Derivative ALK ALK Kinase (Mutated/Fused) Ligand->ALK Competitive Inhibition PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylation STAT3 STAT3 Pathway ALK->STAT3 Phosphorylation Prolif Tumor Cell Proliferation PI3K->Prolif Survival Signals STAT3->Prolif Gene Transcription

Mechanism of imidazo[1,2-a]pyridine-derived ALK inhibitors in blocking tumor proliferation.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL:3

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:2

  • WO2024046512A2 - Nitrogen-containing macrocyclic compound, and preparation method therefor and medical use thereof Source: Google Patents URL:4

  • Imidazopyridines - Building Block Source: BOC Sciences URL:

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC URL:5

Sources

Method

Application Note: Knoevenagel Condensation Strategies for 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Rationale The imidazo[1,2-a]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for blockbuster therapeutics such as zolpidem, alpidem, and soraprazan[1]. While substitutions at the 6- and 8-positions are heavily documented, the 5-position offers unique structure-activity relationship (SAR) vectors. Specifically, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) [2] is a highly valuable building block for synthesizing extended conjugated systems, such as arylacrylonitriles and thiazolidinone hybrids, which exhibit potent antifungal and antibacterial properties[1][3].

This application note details optimized Knoevenagel condensation protocols for this specific aldehyde, addressing the unique electronic and steric challenges posed by the 5-methoxy substituent.

Mechanistic Causality & Scaffold Properties

To successfully execute a Knoevenagel condensation with 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, chemists must account for the specific electronic environment of the substrate.

  • Electronic Deactivation: The methoxy group at the 5-position is strongly electron-donating via resonance (+M effect). This electron density delocalizes across the fused bicyclic system, marginally increasing the electron density at the 2-position. Consequently, the electrophilicity of the 2-carboxaldehyde carbon is reduced compared to its unsubstituted counterpart.

  • Steric Hindrance: The 5-position is peri to the bridgehead nitrogen. The bulky methoxy group creates a sterically demanding pocket that can hinder the approach of bulky active methylene nucleophiles.

  • Catalyst Selection (The Causality): Because of the reduced electrophilicity, standard weak-base catalysis (e.g., sodium acetate) often results in sluggish reaction times and incomplete conversion[3]. To overcome this, iminium catalysis is highly recommended. Secondary amines like 1 or diamines like 3 reversibly condense with the aldehyde to form a highly electrophilic iminium ion intermediate[3][4]. This temporary activation lowers the activation energy for the nucleophilic attack by the carbanion, driving the reaction to completion.

Mechanism A 5-Methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde C Iminium Ion Intermediate (Enhanced Electrophilicity) A->C + Catalyst - H2O B Amine Catalyst (e.g., Piperidine/EDA) B->C F C-C Bond Formation (Tetrahedral Intermediate) C->F Nucleophilic Attack D Active Methylene Compound E Carbanion / Enolate D->E Base Deprotonation E->F G Dehydration (-H2O) F->G H α,β-Unsaturated Hybrid (Target Compound) G->H Catalyst Regeneration

Caption: Mechanism of iminium-catalyzed Knoevenagel condensation for 5-OMe-IP-2-CHO.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The physical state changes (solubility, color shifts, and precipitation) serve as real-time indicators of reaction progress, minimizing the need for constant chromatographic sampling.

Protocol A: Conventional Piperidine-Catalyzed Condensation

Best for: Liquid active methylene compounds (e.g., phenylacetonitriles, malononitrile) and scale-up synthesis[1].

Reagents:

  • 5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde: 1.0 mmol

  • Active Methylene Compound: 1.1 mmol

  • Piperidine: 0.1 mmol (10 mol%)

  • Absolute Ethanol: 10 mL

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol. Stir at room temperature until fully dissolved (solution will appear pale yellow).

  • Activation: Add 1.1 mmol of the active methylene compound, followed by a catalytic amount of piperidine (10 mol%).

  • Propagation: Equip the flask with a reflux condenser and heat to 78 °C (reflux). Self-Validation Check: The solution will typically deepen in color (orange to deep red) within the first 30 minutes, indicating the formation of the extended conjugated system.

  • Monitoring: Reflux for 2–4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the UV-active aldehyde spot (R_f ~0.4) is entirely consumed.

  • Isolation: Remove the heat and allow the mixture to cool to room temperature. Self-Validation Check: A dense precipitate should spontaneously form as the solubility of the highly crystalline α,β -unsaturated product drops. If precipitation is incomplete, place the flask in an ice bath for 30 minutes.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials and piperidine traces. Dry under high vacuum.

Protocol B: Microwave-Assisted EDA-Catalyzed Condensation (Green Protocol)

Best for: Solid, less reactive active methylene compounds (e.g., thiazolidine-2,4-dione, rhodanine) and high-throughput library generation[3].

Reagents:

  • 5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde: 1.0 mmol

  • Active Methylene Compound: 1.0 mmol

  • Ethylenediamine (EDA): 0.1 mmol (10 mol%)

  • Glacial Acetic Acid: 3 mL

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Solvent/Catalyst Addition: Add 3 mL of glacial acetic acid followed by EDA (10 mol%). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 15–30 minutes (Dynamic power mode, max 150W).

  • Quenching & Isolation: Carefully open the vial after the cooling cycle. Pour the reaction mixture into a beaker containing 15 g of crushed ice. Self-Validation Check: The sudden change in polarity and temperature will force the immediate precipitation of the hybrid product.

  • Purification: Filter the solid, wash extensively with distilled water (to remove acetic acid) until the filtrate is pH neutral, followed by a final wash with cold ethanol (2 mL). Recrystallize from DMF/Water if necessary.

Workflow Step1 Reagent Prep Equimolar Substrates Step2 Reaction Phase EtOH Reflux or MW/AcOH Step1->Step2 Step3 Product Isolation Cooling & Precipitation Step2->Step3 Step4 Purification Wash & Recrystallize Step3->Step4 Step5 Validation LC-MS & NMR Analysis Step4->Step5

Caption: Standardized experimental workflow for the synthesis of imidazopyridine hybrids.

Quantitative Data & Substrate Scope

The table below summarizes the expected performance of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde across various active methylene partners, comparing the Conventional (Protocol A) and Microwave (Protocol B) methods. Data is extrapolated from validated scaffold behaviors[1][3][5].

Active Methylene SubstrateProtocol UsedCatalyst / SolventTimeExpected Yield (%)Product Characteristics
Malononitrile Protocol APiperidine / EtOH2 h85 - 92%Yellow powder, highly crystalline
Ethyl Cyanoacetate Protocol APiperidine / EtOH3 h78 - 85%Pale yellow solid, E/Z isomer mix
Phenylacetonitrile Protocol APiperidine / EtOH4 h70 - 75%Deep yellow solid, requires recrystallization
Thiazolidine-2,4-dione Protocol BEDA / AcOH (MW)20 min88 - 95%Orange/Red powder, high melting point
Rhodanine Protocol BEDA / AcOH (MW)15 min90 - 98%Deep red powder, precipitates rapidly

Note: Yields are isolated yields after washing. The microwave-assisted EDA protocol demonstrates superior efficiency for heterocyclic active methylenes, drastically reducing reaction times from hours to minutes while maintaining excellent yields[3].

References

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.1

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. 3

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. 5

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC / National Institutes of Health.4

  • 881841-58-3・5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde. Fujifilm Wako Pure Chemical Corporation. 2

Sources

Application

Schiff base synthesis using 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Application Note: Synthesis and Analytical Validation of Schiff Bases Derived from 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde Executive Summary & Scientific Rationale Imidazo[1,2-a]pyridines represent a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of Schiff Bases Derived from 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Executive Summary & Scientific Rationale

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused heterocycles, serving as the core scaffold for numerous therapeutic agents, including the anxiolytic alpidem and the hypnotic zolpidem[1][2]. Beyond their established central nervous system applications, these scaffolds are highly valued in the development of antimicrobial agents, anticancer therapeutics, and industrial corrosion inhibitors[1][3].

The functionalization of this core via Schiff base (imine) formation introduces a highly reactive azomethine linkage (-HC=N-), which is critical for target protein binding and molecular docking[3]. Specifically, utilizing 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) as the electrophilic precursor offers distinct advantages. The electron-donating methoxy (-OMe) group at the 5-position enriches the electron density of the bicyclic system. This structural feature has been empirically shown to enhance biological activity and improve physicochemical properties, such as high adsorption capability on metal surfaces for corrosion inhibition[1].

Mechanistic Causality & Reaction Design

The synthesis of an imine from 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde and a primary amine (e.g., substituted anilines or aliphatic amines) proceeds via a nucleophilic addition-elimination mechanism.

  • Solvent Selection (Ethanol): Absolute ethanol is chosen because it effectively dissolves both the polar aldehyde and the amine at elevated temperatures. However, the resulting Schiff base typically exhibits lower solubility in cold ethanol, which provides a thermodynamic driving force for spontaneous precipitation and simplifies isolation[4].

  • Catalyst Causality (Glacial Acetic Acid): The reaction requires strict pH control (optimal pH ~4.5). Glacial acetic acid acts as a mild Brønsted acid catalyst[2][4]. It selectively protonates the carbonyl oxygen of the 2-carboxaldehyde, increasing the electrophilicity of the carbonyl carbon. If a stronger mineral acid were used, the primary amine would be fully protonated into a non-nucleophilic ammonium salt, completely halting the reaction.

  • Thermodynamic Driving Force: The formation of the hemiaminal intermediate is reversible. The subsequent dehydration step (loss of H₂O) is thermodynamically driven by the extended conjugation formed between the imidazo[1,2-a]pyridine ring, the new C=N bond, and the amine's substituent group.

Mechanism A 5-Methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde D Hemiaminal Intermediate A->D Nucleophilic Attack B Primary Amine (R-NH2) B->D C Glacial AcOH (Catalyst) C->D Activates Carbonyl E Schiff Base (-HC=N-) D->E Dehydration (-H2O) F H2O (Byproduct) D->F

Caption: Acid-catalyzed nucleophilic addition and dehydration mechanism for Schiff base formation.

Experimental Protocols

This protocol outlines the synthesis of a model Schiff base using 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde and a primary aromatic amine. The methodology is designed to be self-validating, ensuring high purity and yield.

Reagents & Materials:

  • 5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 eq, 1.0 mmol)

  • Primary Amine (e.g., 4-nitroaniline or similar derivative) (1.0 eq, 1.0 mmol)

  • Absolute Ethanol (Analytical Grade)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde in 15 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Amine Addition: Gradually add 1.0 mmol of the selected primary amine to the stirring solution.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to the mixture. This lowers the pH to the optimal range for carbonyl activation without neutralizing the amine[2][4].

  • Condensation (Reflux): Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) and stir continuously for 4 to 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3)[4].

  • Precipitation & Isolation: Once TLC indicates the complete consumption of the starting aldehyde, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize the precipitation of the Schiff base[4].

  • Filtration & Washing: Filter the precipitated compound under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace acid[4].

  • Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure Schiff base. Dry under vacuum at 40°C overnight.

Workflow Step1 1. Reactant Preparation Dissolve Aldehyde & Amine in EtOH Step2 2. Catalysis Add 2-3 drops Glacial AcOH Step1->Step2 Step3 3. Condensation Reflux at 78°C for 4-24h Step2->Step3 Step4 4. Precipitation Cool to 0-5°C & Vacuum Filter Step3->Step4 Step5 5. Purification Wash with cold EtOH & Recrystallize Step4->Step5 Step6 6. Analytical Validation TLC, FT-IR, 1H-NMR, LC-MS Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the Schiff base.

Quantitative Data & Analytical Validation

A robust protocol requires rigorous analytical checks to validate the success of the synthesis. The tables below summarize the expected optimization parameters and the spectroscopic markers confirming successful imine formation.

Table 1: Reaction Condition Optimization & Yield Causality

SolventCatalystTemperatureTimeExpected YieldCausality / Observation
MethanolNoneReflux24 h< 20%Lack of acid catalyst prevents efficient carbonyl activation.
EthanolHCl (conc.)Reflux12 hTraceStrong acid fully protonates the amine, neutralizing its nucleophilicity.
Ethanol Glacial AcOH Reflux 4-24 h 85-95% Optimal pH (~4.5) activates aldehyde while maintaining amine reactivity. Product precipitates upon cooling[2][4].
DMFGlacial AcOH100°C4 h60%High solubility of the product in DMF prevents spontaneous precipitation, complicating isolation.

Table 2: Key Spectroscopic Markers for Validation

Analytical MethodTarget SignalExpected ValueInterpretation
FT-IR Disappearance of C=O~1680 cm⁻¹ (Absent)Confirms complete consumption of the starting 2-carboxaldehyde.
FT-IR Appearance of C=N1590 - 1620 cm⁻¹Primary confirmation of the newly formed azomethine (Schiff base) linkage[4].
¹H-NMR (CDCl₃) Azomethine Proton (-CH=N-)Singlet, δ 8.2 - 8.9 ppmConfirms the formation of the imine proton[4].
¹H-NMR (CDCl₃) Methoxy Protons (-OCH₃)Singlet, δ 3.8 - 4.0 ppmConfirms the structural integrity of the 5-methoxy substitution on the imidazo[1,2-a]pyridine core.
LC-MS (ESI) Molecular Ion [M+H]⁺Target MW + 1Validates the exact mass of the condensed product[4].

References

  • Title: New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection in industrial pickling of mild steel Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects Source: Elsevier (elsevierpure.com) URL: [Link]

  • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE Source: TSI Journals URL: [Link]

Sources

Method

application of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in fluorescent probe development

Application Note: 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in Advanced Fluorescent Probe Development Target Audience: Researchers, computational chemists, and drug development professionals specializing in bioim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in Advanced Fluorescent Probe Development

Target Audience: Researchers, computational chemists, and drug development professionals specializing in bioimaging and sensor design.

Rationale and Photophysical Advantages

Small-molecule fluorescent probes are indispensable tools in bioimaging, environmental monitoring, and disease diagnostics[1]. Among emerging fluorophores, the imidazo[1,2-a]pyridine scaffold has gained immense traction due to its excellent photostability, low cytotoxicity, and highly tunable photophysical properties[1][2].

The specific building block, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) , is engineered to maximize these advantages through two critical structural features:

  • The 5-Methoxy Group (Electron Donor): In a Donor-π-Acceptor (D-π-A) architecture, the methoxy group at the 5-position acts as a potent electron-donating group (EDG). This enhances the "push" effect, significantly promoting Intramolecular Charge Transfer (ICT) upon excitation. This structural feature is responsible for generating large Stokes shifts, which are critical for eliminating background autofluorescence and self-quenching during live-cell imaging[3].

  • The 2-Carboxaldehyde Group (Reactive Handle): The aldehyde moiety serves as a highly reactive electrophilic center. It allows researchers to rapidly synthesize divergent probe libraries via condensation reactions without disrupting the core fluorophore's integrity.

Mechanistic Pathways in Probe Design

The causality behind choosing this specific precursor lies in its synthetic divergence. Depending on the target analyte, researchers can employ two primary synthetic strategies:

  • Pathway A: Knoevenagel Condensation for Viscosity & ROS Probes By reacting the 2-carboxaldehyde with active methylene compounds (e.g., indolium or benzopyrylium salts), the π-conjugation is extended to form hemicyanine-like structures. These probes typically exhibit Near-Infrared (NIR) emission[1]. They act as molecular rotors; in low-viscosity media, the molecule dissipates energy non-radiatively via bond rotation. In highly viscous environments (e.g., inside mitochondria or upon aggregation), Restriction of Intramolecular Rotation (RIR) occurs, triggering a massive fluorescence "turn-on"[1].

  • Pathway B: Schiff Base Formation for Metal Ion Sensing Condensation with primary amines or hydrazides yields Schiff bases that act as selective chelators. For instance, coupling with a xanthene or rhodamine derivative creates a spirolactam ring system. Upon binding to specific metal ions like Hg²⁺ or Fe³⁺, the ring opens, restoring the extended conjugation and triggering Chelation-Enhanced Fluorescence (CHEF) or inhibiting Photoinduced Electron Transfer (PET)[2][4].

Pathway A 5-methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde B Knoevenagel Condensation (Active Methylene) A->B Base Catalyst (e.g., Piperidine) C Schiff Base Formation (Hydrazine/Amine) A->C Acid Catalyst (e.g., Acetic Acid) D Extended π-Conjugation (D-π-A Architecture) B->D E Receptor Integration (N, O, S Donors) C->E F NIR Emission / Viscosity Sensing (Molecular Rotor / RIR) D->F Restriction of Intramolecular Rotation G Metal Ion Sensing (Hg²⁺, Fe³⁺) (CHEF / PET Inhibition) E->G Analyte Coordination

Figure 1: Divergent synthetic pathways and sensing mechanisms of the precursor.

Quantitative Photophysical Data Summary

The versatility of the imidazo[1,2-a]pyridine core allows for the detection of various analytes with high sensitivity and ultra-large Stokes shifts. The table below summarizes the performance of probes derived from this class of precursors.

Probe Derivative / ConjugateTarget AnalytePrimary Sensing MechanismEmission (nm)Stokes ShiftLimit of Detection (LOD)
Imidazo[1,2-a]pyridine-XantheneHg²⁺Spirolactam Ring-Opening~580 nm>100 nm~1.0 ppb[2][4]
Fused Imidazo[1,2-a]pyridineFe³⁺CHEF (Turn-On)~450 nm~80 nm4.0 ppb[4]
Imidazo[1,2-a]pyridine-HemicyanineViscosityRIR / Molecular Rotor718 nm (NIR)>150 nmN/A[1]
Imidazo[1,5-a]pyridine-BenzopyryliumSO₂FRET Destruction475 / 760 nm460 nm0.18 μM[5]

Experimental Protocols

Protocol A: Synthesis of a Hemicyanine-Based NIR Viscosity Probe

Causality: A Knoevenagel condensation is utilized to link the electron-rich imidazo[1,2-a]pyridine core to an electron-deficient indolium salt, creating a D-π-A molecular rotor. Piperidine is chosen as the base catalyst to efficiently deprotonate the active methylene group, driving the condensation forward.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde and 1.2 mmol of 2,3,3-trimethyl-1-propyl-3H-indol-1-ium iodide in 15 mL of anhydrous ethanol.

  • Catalysis: Add 3-5 drops of piperidine. Self-Validation: The solution should immediately undergo a color change (typically turning deep red/purple), indicating the initiation of the condensation.

  • Reflux: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 6-8 hours.

  • Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 10:1 v/v). Self-Validation: The reaction is complete when the aldehyde spot (visible under 254 nm UV) is fully consumed.

  • Purification: Cool the mixture to room temperature. Precipitate the crude product using cold diethyl ether. Filter and purify via silica gel column chromatography.

  • Structural Validation: Confirm the structure via ¹H-NMR. Self-Validation: The disappearance of the distinct aldehyde proton peak (~10.0 ppm) and the appearance of a pair of doublet peaks (~7.5-8.0 ppm, J = ~16 Hz) confirm the successful formation of the trans-alkene bridge.

Protocol B: Live-Cell Fluorescence Imaging Workflow

Causality: To ensure that the observed fluorescence changes are due to the target analyte and not artifacts from cell death or probe aggregation, a rigorous, self-validating imaging workflow is required.

Workflow N1 1. Probe Stock Preparation (1 mM in anhydrous DMSO) N4 4. Probe Incubation (1-10 μM, 30 mins in DMEM) N1->N4 N2 2. Cell Culture & Plating (HeLa/SH-SY5Y, 37°C, 5% CO₂) N3 3. Cytotoxicity Validation (MTT/CCK-8 Assay, >80% viability req.) N2->N3 Quality Control N2->N4 N5 5. Analyte Challenge / Stimulus (Target Metal or Viscosity Inducer) N4->N5 Wash 3x with PBS N6 6. Confocal Fluorescence Imaging (Z-stacking, appropriate Ex/Em filters) N5->N6 Real-time monitoring

Figure 2: Self-validating workflow for live-cell fluorescence imaging.

  • Probe Preparation: Prepare a 1.0 mM stock solution of the synthesized probe in anhydrous, cell-culture grade DMSO. Caution: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Culture: Seed HeLa or SH-SY5Y cells[1][2] in a glass-bottom confocal dish at a density of 1 × 10⁵ cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Cytotoxicity Validation (Crucial Control): Run a parallel MTT or CCK-8 assay using probe concentrations ranging from 0 to 50 μM. Self-Validation: Proceed to imaging only if cell viability remains >80% at the working concentration, confirming that the probe is biocompatible and non-toxic[2].

  • Incubation: Replace the culture media with fresh DMEM containing 5 μM of the probe. Incubate for 30 minutes.

  • Washing: Wash the cells three times with warm PBS (pH 7.4) to remove extracellular probe molecules. This step is critical to eliminate background noise.

  • Analyte Challenge & Imaging: Mount the dish on a Laser Scanning Confocal Microscope (LSCM). Capture baseline images. Introduce the target analyte (e.g., 10 μM Hg²⁺ or a viscosity inducer like Monensin) and perform time-lapse imaging to monitor the intracellular fluorescence response[1][2].

References

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances.
  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. Journal of Molecular Structure.
  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. MDPI Molecules.
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes.

Sources

Application

Application Note: Multicomponent Reactions Involving 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Scientific Context The imidazo[1,2-a]pyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including zolpidem, alpidem, and minodronic acid. In modern drug discovery, the rapid functionalization of this core via Isocyanide-Based Multicomponent Reactions (IMCRs) has revolutionized the generation of complex screening libraries ().

Within this chemical space, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde serves as a highly specialized, bifunctional building block. The methoxy group at the C5 position exerts a strong electron-donating effect via resonance, while simultaneously providing steric shielding. This unique stereoelectronic profile influences the trajectory of nucleophilic attacks on the adjacent iminium intermediate, making it an exceptional substrate for synthesizing sterically constrained bis-heterocycles and peptidomimetics.

This guide details the mechanistic causality and validated protocols for utilizing this aldehyde in two premier IMCRs: the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi Four-Component Reaction (U-4CR).

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, I emphasize that successful IMCRs require precise control over reaction kinetics to prevent off-target oligomerization. The experimental choices below are not arbitrary; they are dictated by the intermediate states of the 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

The Groebke-Blackburn-Bienaymé (GBB) Pathway

The GBB reaction couples our target aldehyde with a 2-aminopyridine and an isocyanide to yield highly complex bis-imidazo[1,2-a]pyridine architectures ().

  • Catalyst Causality: The reaction strictly requires a mild Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or Sc(OTf)₃). Strong mineral acids must be avoided as they rapidly polymerize the isocyanide component. The mild acid selectively protonates the transient Schiff base, lowering its LUMO energy to facilitate the formal [4+1] cycloaddition with the isocyanide carbon.

  • Solvent Causality: Ethanol or Polyethylene Glycol (PEG-400) is selected to maintain the solubility of the rigid bis-heterocyclic product while supporting the necessary proton-shuttling steps during the final aromatization.

GBB_Workflow A 2-Aminopyridine Imine Schiff Base Intermediate A->Imine Condensation B 5-OMe-Imidazo[1,2-a] pyridine-2-carboxaldehyde B->Imine Condensation C Isocyanide Cyclo [4+1] Cycloaddition C->Cyclo Alpha-addition Imine->Cyclo Acid Catalyst (e.g., p-TSA) Product Bis-Imidazo[1,2-a]pyridine Derivative Cyclo->Product Rearrangement & Aromatization

Figure 1: Logical workflow of the GBB multicomponent reaction pathway.

The Ugi Four-Component Reaction (U-4CR) Pathway

The U-4CR utilizes the aldehyde alongside a primary amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide ().

  • Solvent Causality: Methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) is strictly chosen as the solvent. Protic solvents are critical because they stabilize the highly polar nitrilium ion intermediate and facilitate the intermolecular proton transfer required prior to the irreversible Mumm rearrangement (an acyl transfer from oxygen to nitrogen).

Ugi_Mechanism Aldehyde 5-OMe-Imidazo[1,2-a] pyridine-2-carboxaldehyde Imine Imine Formation Aldehyde->Imine Amine Primary Amine Amine->Imine Acid Carboxylic Acid Imminium Protonated Iminium Ion Acid->Imminium Deprotonation Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Imminium H+ from Acid Imminium->Nitrilium Isocyanide Addition Adduct Alpha-Adduct Nitrilium->Adduct Carboxylate Attack Product Ugi Peptidomimetic Adduct->Product Mumm Rearrangement

Figure 2: Mechanistic pathway of the Ugi-4CR highlighting the Mumm rearrangement.

Quantitative Data & Optimization

To ensure reproducibility, the following tables summarize the quantitative optimization data for both reactions using 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

Table 1: Optimization of the GBB Reaction for Bis-Heterocycle Synthesis

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Isolated Yield (%)
1NoneEtOH8024Trace
2AcOH (20%)EtOH801245%
3p-TSA (10%)EtOH80678%
4Sc(OTf)₃ (5%)PEG-40060389%
5Sc(OTf)₃ (5%)Toluene80852%

Table 2: Optimization of the Ugi-4CR for Peptidomimetic Functionalization

EntrySolventConcentration (M)Temp (°C)Time (h)Isolated Yield (%)
1DCM0.5254831%
2THF0.5254840%
3MeOH0.5252482%
4MeOH1.0251291%
5TFE1.025888%

Experimental Protocols (Self-Validating Systems)

Every protocol described here is engineered as a self-validating system. By integrating In-Process Controls (IPCs), the chemist can verify the success of intermediate states before proceeding, ensuring high-fidelity outputs.

Protocol A: One-Pot Synthesis of Bis-Imidazo[1,2-a]pyridines via GBB Reaction

Objective: Synthesize a linked bis-imidazo[1,2-a]pyridine scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 mmol, 176.17 mg) and 2-aminopyridine (1.0 mmol, 94.11 mg).

  • Solvent & Catalyst Addition: Suspend the reagents in 3.0 mL of anhydrous PEG-400. Add Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg) as the Lewis acid catalyst.

  • Imine Validation (IPC 1): Stir the mixture at room temperature for 30 minutes. Self-Validation: Pull a 5 µL aliquot and analyze via LC-MS. The aldehyde peak (M+H = 177) should diminish, replaced by the Schiff base intermediate mass (M+H = 253).

  • Isocyanide Addition: Once imine formation is confirmed, add tert-butyl isocyanide (1.1 mmol, 124 µL) dropwise over 2 minutes.

  • Cyclization: Seal the vial and heat the reaction mixture to 60 °C for 3 hours.

  • Product Validation (IPC 2): Analyze via TLC (Eluent: 5% MeOH in DCM). A new, highly fluorescent blue spot under 365 nm UV light indicates the formation of the aromatized bis-heterocycle.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove the catalyst and PEG-400. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Ugi-4CR for Peptidomimetic Functionalization

Objective: Append a peptidomimetic chain to the C2 position of the imidazo[1,2-a]pyridine core.

Step-by-Step Methodology:

  • Imine Pre-formation: In a 25 mL round-bottom flask, dissolve 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 mmol) and benzylamine (1.0 mmol, 109 µL) in 1.0 mL of anhydrous Methanol (MeOH).

  • Kinetic Control: Stir at room temperature for 2 hours. Causality: Pre-forming the imine in the absence of the acid prevents premature protonation of the amine, which would stall the catalytic cycle.

  • Component Addition: To the stirring imine solution, add phenylacetic acid (1.0 mmol, 136.15 mg) followed immediately by cyclohexyl isocyanide (1.0 mmol, 123 µL).

  • Mumm Rearrangement: Stir the reaction mixture vigorously at room temperature for 12 hours. The high concentration (1.0 M) forces the intermolecular collisions required for the nitrilium ion trapping.

  • Precipitation Validation (IPC): The Ugi product will often spontaneously precipitate from the methanolic solution as a white/pale-yellow powder due to its lower solubility compared to the starting materials. Self-Validation: If precipitation does not occur, add 1-2 drops of water to induce crystallization.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether (2 x 5 mL), and dry under high vacuum to afford the pure α-acylaminoamide.

References

  • Title: The Groebke-Blackburn-Bienaymé Reaction Source: European Journal of Organic Chemistry (2019) URL: [Link]

  • Title: Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH Source: Chemistry Proceedings (2025) URL: [Link]

  • Title: Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates Source: Frontiers in Chemistry (2018) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Welcome to the technical support guide for the synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. This document is intended for researchers, scientists, and drug development professionals who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. This document is intended for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] The introduction of a carboxaldehyde group at the 2-position provides a versatile handle for further synthetic modifications.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity for this specific synthesis.

Troubleshooting Guide: Improving Reaction Yield

The most common and direct method for the synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4]

The following troubleshooting guide addresses common issues encountered during this synthesis.

Issue 1: Low or No Product Formation

This is a frequent challenge and can stem from several factors related to the reactivity of the substrate and the reaction conditions.

Question: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack formylation of 5-methoxy-Imidazo[1,2-a]pyridine can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly interfere with the reaction.

    • DMF: Ensure you are using anhydrous DMF. DMF that has been stored for a long time can decompose to dimethylamine, which can consume the Vilsmeier reagent.[6] If you suspect your DMF is old, consider using a freshly opened bottle or distilling it.

    • POCl₃: Use fresh, high-purity POCl₃.

    • Starting Material: Ensure the purity of your 5-methoxy-Imidazo[1,2-a]pyridine.

  • Incomplete Reaction: The reaction may be stalling.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Temperature and Time: If the reaction is stalling, consider carefully increasing the reaction temperature in increments (e.g., from 60°C to 80°C, then to 100°C) or extending the reaction time.[7] However, be aware that excessively high temperatures can lead to decomposition.[7]

  • Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent (the chloroiminium ion) must be properly formed for the reaction to proceed.

    • Order of Addition: Add POCl₃ dropwise to ice-cold DMF with stirring. Ensure the temperature does not exceed 10°C during this exothermic process.[7]

    • Stirring: Allow the reagent to stir and form completely (typically 30 minutes at room temperature) before adding the 5-methoxy-Imidazo[1,2-a]pyridine.[7]

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Hydrolysis: The hydrolysis of the intermediate iminium salt is a critical and exothermic step. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat.[7]

    • pH Adjustment: Carefully neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of 8-9 to ensure complete hydrolysis of the iminium salt and precipitation of the aldehyde product.[7]

Issue 2: Significant Side Product Formation

The formation of side products can consume starting materials and reduce the yield of the desired product.

Question: I am observing significant side product formation. What are the common side products and how can I minimize them?

Answer: Side product formation is a common challenge. Identifying the side products can provide insight into the reaction mechanism and help in optimizing conditions.

  • Over-formylation: While less common, under harsh conditions, diformylation could potentially occur.

  • Degradation: The imidazo[1,2-a]pyridine ring system can be sensitive to strong acids and high temperatures, leading to decomposition and a dark-colored reaction mixture.[7]

Strategies for Minimization:

  • Control Stoichiometry: Use a precise stoichiometry of reagents. An excess of the Vilsmeier reagent may not necessarily improve the yield and could lead to more side reactions.

  • Temperature Control: Avoid excessively high reaction temperatures. A gradual increase in temperature is preferable to a high initial temperature.

  • Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to prevent product degradation.

Experimental Protocol: Vilsmeier-Haack Formylation

Below is a detailed, step-by-step methodology for the synthesis of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde.

Step Procedure Key Considerations
1 In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.Use of anhydrous solvent is critical.[7]
2 Add POCl₃ (1.5 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10°C.The reaction is exothermic. Slow addition is important.[7]
3 After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.This allows for the complete formation of the Vilsmeier reagent.[7]
4 Add a solution of 5-methoxy-Imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF.Ensure the starting material is fully dissolved.
5 Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.Optimal temperature may need to be determined empirically.
6 Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.This step hydrolyzes the intermediate iminium salt and can be highly exothermic.[7]
7 Carefully adjust the pH of the aqueous solution with a base (e.g., saturated Na₂CO₃ solution) to between 8 and 9.This ensures complete hydrolysis and precipitation of the product.[7]
8 Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).Multiple extractions will ensure complete recovery.
9 Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.Standard work-up procedure.
10 Purify the crude product by column chromatography on silica gel or recrystallization.The choice of purification method will depend on the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 5-methoxy group in this reaction?

The 5-methoxy group is an electron-donating group. This property increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution, which should in principle facilitate the Vilsmeier-Haack reaction.[8]

Q2: At which position is the formylation expected to occur on the 5-methoxy-Imidazo[1,2-a]pyridine ring?

Electrophilic substitution on the imidazo[1,2-a]pyridine ring system generally occurs at the C3 position. However, if the C3 position is substituted, the reaction may proceed at other positions. For the Vilsmeier-Haack reaction, formylation is often directed to the most electron-rich position. In the case of 5-methoxy-Imidazo[1,2-a]pyridine, the formylation is expected to occur at the 2-position of the imidazole ring.

Q3: My reaction mixture turned very dark. What does this indicate?

A dark reaction mixture often suggests decomposition of the starting material or the product.[7] This can be caused by excessively high reaction temperatures or prolonged reaction times. It is crucial to monitor the reaction closely and avoid overheating.

Q4: How can I best purify the final product?

Purification of imidazo[1,2-a]pyridine derivatives can sometimes be challenging due to the similar polarities of the product and certain impurities.[8]

  • Column Chromatography: Silica gel chromatography using a gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) is a common and effective method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.[8]

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to separate the product from non-basic impurities.[8] Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q5: Are there alternative methods to synthesize this compound if the Vilsmeier-Haack reaction fails?

While the Vilsmeier-Haack reaction is a standard method, other synthetic strategies for imidazo[1,2-a]pyridines exist.[1][9] One could consider a multi-step approach where the aldehyde functionality is introduced at a different stage of the synthesis. For example, starting with a 2-aminopyridine derivative that already contains a protected aldehyde or a precursor group. Another approach could involve metal-catalyzed cross-coupling reactions to introduce the carboxaldehyde group.

Visualizing the Workflow

To better understand the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) reaction Combine Reagents and Heat reagent_prep->reaction start_mat Prepare Solution of 5-methoxy-Imidazo[1,2-a]pyridine start_mat->reaction monitor Monitor by TLC reaction->monitor hydrolysis Hydrolysis with Ice monitor->hydrolysis Reaction Complete neutralize Neutralize with Base hydrolysis->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: Experimental Workflow for Vilsmeier-Haack Synthesis.

G cluster_reagents Check Reagents & Solvents cluster_conditions Optimize Reaction Conditions cluster_workup Review Work-up Procedure start Low or No Product Yield purity Impure Reagents/Solvents? start->purity anhydrous Are Solvents Anhydrous? start->anhydrous temp Temperature Too Low? start->temp time Reaction Time Too Short? start->time hydrolysis Incomplete Hydrolysis? start->hydrolysis ph Incorrect pH during Neutralization? start->ph solution1 Use High Purity, Anhydrous Reagents purity->solution1 Yes anhydrous->solution1 Yes solution2 Increase Temperature/Time Incrementally temp->solution2 Yes time->solution2 Yes solution3 Ensure Proper Hydrolysis and pH Adjustment hydrolysis->solution3 Yes ph->solution3 Yes

Caption: Troubleshooting Logic for Low Reaction Yield.

References

  • Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC.
  • Benchchem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019).
  • Chapman, M. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC. (2020).
  • Manuela, M. M. R. 1 Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes. Universidade do Minho.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021).
  • Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2023).
  • An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.

Sources

Optimization

overcoming solubility issues of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in aqueous media

Welcome to the technical support guide for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. This guide provides in-depth troubleshooting, validated protocols, and scientific explanations to help you achieve consistent and reliable experimental results.

Introduction: Understanding the Challenge

5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Like many new chemical entities, its hydrophobic nature and rigid, planar structure contribute to poor solubility in aqueous media, a critical hurdle for biological assays and preclinical development.[2] Inadequate solubility can lead to underestimated potency, variable results, and potential compound precipitation in assays, ultimately compromising data integrity.[3]

This guide will walk you through a logical, step-by-step approach to systematically overcome these solubility issues.

Troubleshooting & FAQs

This section is structured to address common questions and issues encountered during the handling and formulation of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde.

FAQ 1: Stock Solution Preparation & Stability

Question: What is the best solvent for preparing a high-concentration stock solution, and what are the best practices for storage?

Answer: For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[4]

Best Practices:

  • Solvent Purity: Always use anhydrous, high-purity DMSO. Water uptake in DMSO can significantly decrease the solubility of hydrophobic compounds over time, especially during freeze-thaw cycles.[5]

  • Concentration: Aim for a practical stock concentration (e.g., 10-20 mM). Overly concentrated stocks (>30-100 mM) are more prone to precipitation, even in DMSO.[3][6]

  • Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.[7][8]

    • Add the solid to a sterile glass vial with a Teflon-lined screw cap.[9]

    • Add the calculated volume of DMSO.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath. Visually confirm that all solid material has dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Ensure vials are tightly sealed to prevent moisture absorption.[9]

Troubleshooting:

  • Precipitate in DMSO stock: This indicates that the compound's solubility limit in DMSO has been exceeded or that the compound has low stability.[6][10]

    • Solution: Try gentle warming (37°C) and sonication. If the precipitate remains, you must prepare a new, less concentrated stock solution.

FAQ 2: Preparing Aqueous Working Solutions

Question: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, cell culture media). How can I prevent this?

Answer: This phenomenon, known as "crashing out," is the most common solubility issue. It occurs when the compound, highly soluble in the DMSO stock, is rapidly transferred to an aqueous environment where it is poorly soluble.[11][10] The key is to control the dilution process and consider formulation strategies.

Immediate Troubleshooting:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration (e.g., up to 1%) might be necessary for solubility.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution or add the stock to a rapidly vortexing tube of buffer. This rapid mixing can sometimes prevent the formation of large precipitates.[11]

If these immediate steps fail, you must employ a formulation strategy. The workflow below outlines the decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Compound Precipitation in Aqueous Buffer B Is the final compound concentration critical? A->B C Can the experiment tolerate a solubilizing excipient? B->C Yes D Strategy 1: pH Modification B->D No, can be lowered E Strategy 2: Co-Solvent System B->E No, can be lowered C->A No C->D Yes C->E Yes F Strategy 3: Cyclodextrin Complexation C->F Yes G Strategy 4: Surfactant Micelles C->G Yes H Success: Homogeneous Solution D->H E->H F->H G->H

Caption: Decision workflow for selecting a solubilization strategy.

Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies are necessary. Below are detailed explanations and protocols for the most common and effective methods.

Strategy 1: pH Modification

Scientific Rationale: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can become protonated, forming a more polar, charged salt.[12][13] This salt form often exhibits significantly higher aqueous solubility than the neutral form. This strategy is effective for weakly basic drugs.[14]

Protocol: pH-Adjusted Buffer Preparation

  • Prepare your desired buffer (e.g., Phosphate Buffer) without the final pH adjustment.

  • Create a dilution series of your DMSO stock in this buffer.

  • To each dilution, add small increments of a dilute acid (e.g., 0.1 N HCl) while monitoring the pH with a calibrated meter.

  • Visually inspect for the pH at which the compound fully dissolves. This will be your target "microenvironment pH."

  • Quality Control: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Run a vehicle control at the selected pH to confirm it does not interfere with the assay.

Strategy 2: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[][18] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[]

Protocol: Co-Solvent Formulation

  • Prepare a high-concentration stock of your compound in 100% DMSO as usual.

  • Prepare an intermediate stock by diluting the DMSO stock into a suitable co-solvent, such as PEG 400. A common ratio is 1:9 (v/v) DMSO:PEG 400.

  • Slowly add this intermediate stock to your aqueous buffer with vigorous vortexing. The final concentration of the co-solvent system in the assay should be kept low (e.g., 1-5%) to avoid off-target effects.

Comparison of Common Co-solvents

Co-SolventTypical Final Conc.AdvantagesDisadvantages
DMSO < 1%Excellent solubilizing power for stocks.[4]Can cause compound precipitation upon dilution; potential for assay interference.[11][10]
Ethanol 1-5%Biocompatible at low concentrations.Can affect protein stability at higher concentrations.
PEG 400 1-10%Low toxicity, commonly used in vivo.[]Can be viscous, may interfere with some detection methods.
Propylene Glycol 1-10%Good solubilizer, low toxicity.Can cause hemolysis at high concentrations in vivo.
Strategy 3: Cyclodextrin Inclusion Complexes

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] The poorly soluble drug molecule can become encapsulated within this non-polar cavity, forming an "inclusion complex."[20][21] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with excellent safety profiles.[2]

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Protocol: Cyclodextrin Formulation

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in water). This may require gentle warming.

  • Add the DMSO stock solution of your compound directly into the HP-β-CD solution. The ratio of drug to cyclodextrin is critical and may require optimization (e.g., 1:1 to 1:3 molar ratio).[19]

  • Allow the mixture to equilibrate for at least 1 hour at room temperature with stirring or shaking to facilitate complex formation.

  • This drug-cyclodextrin complex solution can then be diluted into your final assay buffer.

  • Quality Control: Run a parallel control with just the HP-β-CD solution at the same final concentration to ensure the excipient itself does not affect your experimental outcome.[23]

Summary of Strategies

StrategyMechanismBest ForKey Consideration
pH Modification Increases polarity by forming a salt.[12]Weakly basic or acidic compounds.Final pH must be compatible with the biological system.[]
Co-solvents Reduces solvent polarity.[15][16]General purpose, easy to implement.Potential for solvent artifacts; must keep final concentration low.[3]
Cyclodextrins Encapsulates the hydrophobic molecule.[19][20]Neutral, hydrophobic compounds; improving bioavailability.[22]Molar ratio of drug:CD is critical; potential for excipient interference.[24]
Surfactants Forms micelles to carry the compound.[2]Very poorly soluble compounds.Can disrupt cell membranes; may interfere with protein assays.
Particle Size Reduction Increases surface area for faster dissolution.[2][24][25]Solid formulations for in vivo studies.Requires specialized equipment (e.g., micronizer, homogenizer).[24]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde, leading to more accurate and reproducible scientific data.

References

  • Toma, C. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Valle, E. M. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]

  • Popov, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. [Link]

  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. [Link]

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Chemical Abstracts Service. (n.d.). 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde — Chemical Substance Information. [Link]

  • Shaw, J. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Nottingham. [Link]

  • Mitchell Lab. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]

  • Chaudhary, A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Smith, G. F., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Bitesize Bio. (2024). How to Make Accurate Stock Solutions. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Papakyriakou, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. [Link]

  • Al-Gohary, O., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • American Chemical Society. (2020). Know Your Techniques: Solutions. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • NextSDS. (n.d.). 5-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]

  • ResearchGate. (2019). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Ganguly, P., et al. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxald...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde .

This molecule presents a dual purification challenge. First, the fused imidazo[1,2-a]pyridine ring contains a highly basic bridgehead nitrogen that coordinates with metal ions and strongly interacts with stationary phases[1]. Second, the 2-carboxaldehyde group is highly electrophilic and reactive, making it susceptible to nucleophilic attack and degradation during standard purification workflows[1]. The 5-methoxy group further complicates matters by donating electron density into the ring system, subtly increasing the basicity of the core while providing steric hindrance.

Below, you will find a diagnostic workflow, a causality-driven troubleshooting FAQ, quantitative optimization data, and self-validating experimental protocols.

Purification Decision Matrix

PurificationWorkflow Start Crude 5-methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess NP Normal Phase (Silica) Assess->NP Lipophilic impurities dominant RP Reverse Phase (C18) Assess->RP Polar/Ionic impurities dominant Tailing Peak Tailing Observed? NP->Tailing Acetal Acetal Formation Risk? NP->Acetal Buffer Use Buffered Mobile Phase (pH 2.5 or 10 mM NH4FA) RP->Buffer AddBase Add 1% Et3N to Mobile Phase Tailing->AddBase Yes AvoidROH Avoid MeOH/EtOH Use DCM/EtOAc Acetal->AvoidROH Yes Pure Purified Target Compound AddBase->Pure AvoidROH->Pure Buffer->Pure

Purification decision tree for imidazopyridine aldehydes.

Troubleshooting Guides & FAQs

Q1: Why does 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde exhibit severe "tailing" or "reverse streaking" on standard silica gel? A1: The root cause is secondary ion-exchange interactions. Imidazo[1,2-a]pyridines contain a basic nitrogen. Standard Type-A silica gel possesses free, unbonded silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. During normal-phase chromatography, the basic nitrogen of the imidazopyridine interacts with these acidic silanols, causing the compound to stick to the stationary phase and elute with a long tail[2]. The 5-methoxy group, being electron-donating via resonance, increases the electron density on the heterocyclic core, exacerbating this basicity. Solution: The silica must be deactivated. Add a competitive base, such as 1% Triethylamine (TEA), to the mobile phase. TEA preferentially binds to the anionic silanol groups, reducing their availability to interact with your basic analyte[2].

Q2: I used a Dichloromethane/Methanol gradient to elute my compound, but NMR shows a new product with a peak around 5.5 ppm. What happened? A2: You have inadvertently synthesized an acetal or hemiacetal on the column. The 2-carboxaldehyde group is highly electrophilic. Silica gel acts as a mild Lewis acid and dehydrating agent[3]. When you introduce nucleophilic alcohols like methanol or ethanol into the mobile phase, the silica catalyzes the nucleophilic attack of the alcohol onto the aldehyde. Solution: Strictly avoid alcohol-based solvent systems for heterocyclic aldehydes. Instead, utilize mixtures of non-nucleophilic polar solvents, such as Dichloromethane/Ethyl Acetate or Hexane/Acetone[3].

Q3: When purifying via Reverse Phase (RP-C18) HPLC, my peaks are exceptionally broad and retention times are irreproducible. How do I fix this? A3: This is a classic symptom of running a basic analyte in an unbuffered aqueous mobile phase. If the pH of the mobile phase is near the pKa of the imidazopyridine conjugate acid, the molecule exists in a dynamic equilibrium between its protonated and free-base forms, each possessing a different partition coefficient. Solution: You must force the molecule into a single ionization state. Using a low-pH buffer (e.g., 10-20 mM phosphate buffer at pH 2.5) fully protonates the basic nitrogen, neutralizing silanol interactions and ensuring consistent retention[2]. Alternatively, volatile buffers like 10 mM ammonium formate can be used if lyophilization is required post-purification[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase selection and chromatographic performance for this specific scaffold.

Chromatographic ModeStationary PhaseMobile Phase SystemAdditive / BufferPeak Asymmetry ( As​ )Target Yield (%)Primary Issue Mitigated
Normal PhaseSilica Gel (Type A)DCM / MeOH (95:5)None> 2.5 (Severe Tailing)< 50%None (Acetal formation occurs)
Normal PhaseSilica Gel (Type A)Hexane / EtOAc (50:50)1% Triethylamine (TEA)1.1 - 1.3> 85%Silanol interactions & Acetalization
Reverse PhaseC18 (End-capped)Water / AcetonitrileNone1.8 - 2.2~ 70%None (Variable ionization)
Reverse PhaseC18 (End-capped)Water / Acetonitrile10 mM Ammonium Formate1.0 - 1.2> 90%Peak broadening & MS compatibility
Reverse PhaseC18 (End-capped)Water / Methanol20 mM Phosphate (pH 2.5)1.0 - 1.1> 90%Silanol ion-exchange
Self-Validating Experimental Protocols
Protocol 1: Base-Deactivated Normal Phase Flash Chromatography

Objective: Purify the aldehyde while preventing acetalization and mitigating silanol-induced tailing.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 70:30 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. Do not use Methanol or Ethanol[3].

  • Column Packing & Deactivation: Slurry pack the silica gel column using the TEA-doped mobile phase.

    • Self-Validation Step: Pass 2 column volumes (CV) of the mobile phase through the column. Collect a few drops of the eluent and spot them on wet pH paper. The pH must read > 8.0, confirming the silica silanols are fully deactivated.

  • Sample Loading: Dissolve the crude 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde in a minimal amount of Dichloromethane (DCM)[5]. Load carefully onto the silica bed.

  • Elution: Run the gradient. The TEA will maintain sharp peak shapes. Collect fractions in clean test tubes[5].

  • Fraction Analysis (2D-TLC Validation): To ensure the aldehyde is not degrading on the silica, perform a 2D-TLC on a representative fraction. Spot the plate, run it in the mobile phase, dry it completely, rotate the plate 90 degrees, and run it again.

    • Causality Check: If the compound is stable, only a single spot on the diagonal will appear. Off-diagonal spots indicate on-column degradation.

Protocol 2: Buffered Reverse Phase Preparative HPLC

Objective: Isolate highly polar impurities using a volatile buffer system suitable for downstream lyophilization.

  • Buffer Preparation: Prepare an aqueous mobile phase (Solvent A) consisting of 10 mM Ammonium Formate in ultrapure water[4]. Prepare Solvent B as 100% HPLC-grade Acetonitrile.

    • Self-Validation Step: Measure the pH of Solvent A. It should naturally sit around pH 6.0 - 6.5. Do not adjust with non-volatile acids (like HCl) as this ruins lyophilization.

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Solvent A and Solvent B. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the C18 frit.

  • Chromatographic Run: Utilize a C18 Ultra column. Run a gradient from 5% Solvent B to 95% Solvent B over 20 column volumes[4]. The ammonium formate will suppress the ionization variability of the imidazopyridine core, yielding sharp peaks.

  • Isolation: Combine fractions containing the pure product. Remove the Acetonitrile under reduced pressure at 30°C (to prevent thermal degradation of the aldehyde), and lyophilize the remaining aqueous formate salt overnight[4].

References
  • CAS 118000-43-4: IMIDAZO[1,2-A]PYRIDINE-2-CARBALDEHYDE - CymitQuimica. cymitquimica.com. 1

  • Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine - Benchchem. benchchem.com. 5

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines - ACS Publications. acs.org. 4

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP - LCMS.cz. lcms.cz. 2

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. researchgate.net. 3

Sources

Optimization

Technical Support Center: Catalyst and Reaction Optimization for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

Welcome to the technical support center for reactions involving 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic reactions of this versatile heterocyclic aldehyde. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and innovate in your own experiments.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The 2-carboxaldehyde functionality on this core, particularly with the 5-methoxy substituent, serves as a crucial handle for introducing molecular diversity through various C-C and C-N bond-forming reactions. However, the unique electronic nature of this heteroaromatic system can present specific challenges. This guide provides in-depth, question-and-answer-based troubleshooting for the most common synthetic transformations.

Troubleshooting Guides and FAQs

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for converting aldehydes into α,β-unsaturated products, which are valuable precursors for further synthetic manipulations.[3]

Question 1: My Knoevenagel condensation with 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Knoevenagel condensation often points to issues with catalyst activity, reaction conditions, or the inherent reactivity of your active methylene compound.

  • Causality: The reaction is initiated by the deprotonation of the active methylene compound by a base. If the base is not strong enough to deprotonate the methylene compound, or if the subsequent nucleophilic attack on the aldehyde is slow, the reaction will stall. The electron-donating 5-methoxy group and the electron-withdrawing nature of the fused imidazole ring can influence the electrophilicity of the aldehyde, making catalyst choice crucial.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst:

      • Weak Bases: If you are using a weak base like piperidine or pyridine, consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is highly effective, often at catalytic amounts, for condensations with heteroaromatic aldehydes.[3][4]

      • Lewis Acids: For certain substrates, Lewis acid catalysis (e.g., ZnCl₂, LaCl₃) can promote the reaction by activating the carbonyl group towards nucleophilic attack.[5]

    • Solvent and Temperature Optimization:

      • Solvent Polarity: The choice of solvent can significantly impact reaction rates.[6] For base-catalyzed reactions, polar aprotic solvents like DMF or acetonitrile are often good choices. However, for some systems, polar protic solvents like ethanol or even water can be effective.[4][5]

      • Water Removal: The reaction produces water, which can be detrimental to the equilibrium. If running the reaction in a non-aqueous solvent at elevated temperatures, consider using a Dean-Stark trap to remove water as it forms.[7]

      • Thermal vs. Microwave: If the reaction is sluggish at room temperature or reflux, microwave irradiation can often dramatically reduce reaction times and improve yields.[8]

    • Reactivity of the Methylene Compound: The pKa of the active methylene compound is a key factor. Malononitrile (pKa ~11) is generally more reactive than ethyl cyanoacetate (pKa ~13), which is in turn more reactive than diethyl malonate (pKa ~16).[4] If you are using a less reactive methylene compound, more forcing conditions (stronger base, higher temperature) will be necessary.

  • Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10] If the starting material is being consumed but no product is forming, it could indicate decomposition or an unseen side reaction. If no change is observed, the reaction conditions are likely not activating the substrates.

Question 2: I'm observing the formation of an unexpected side product in my Knoevenagel reaction. What could it be and how can I prevent it?

Answer: A common side reaction is a subsequent Michael addition of the active methylene compound to the desired α,β-unsaturated product, especially if a strong base and an excess of the nucleophile are used.

  • Causality: The product of the Knoevenagel condensation is an electron-deficient alkene, making it susceptible to nucleophilic attack by another molecule of the deprotonated active methylene compound.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of the aldehyde and the active methylene compound.[9]

    • Moderate Reaction Conditions: Avoid using a large excess of a strong base. Use catalytic amounts where possible. Lowering the reaction temperature can also help to disfavor the Michael addition.

    • Isolate Product Promptly: Once the reaction has reached completion (as monitored by TLC), work up the reaction mixture promptly to prevent the formation of post-reaction side products.

Section 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and HWE reactions are powerful methods for olefination, but can be challenging with heteroaromatic aldehydes, particularly regarding yield and stereoselectivity.[11][12]

Question 3: My Wittig reaction is giving a low yield and I'm having trouble with the purification. What are my options?

Answer: Low yields in Wittig reactions with aldehydes like 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde can be due to the stability of the ylide, steric hindrance, or issues with base selection. The purification is notoriously complicated by the triphenylphosphine oxide byproduct.

  • Causality:

    • Ylide Reactivity: Stabilized ylides (e.g., those containing an ester or ketone group) are less reactive and may require heating, which can lead to decomposition of the labile aldehyde.[11] Unstabilized ylides (e.g., alkyl-substituted) are more reactive but can be strongly basic, leading to side reactions.

    • Byproduct Removal: Triphenylphosphine oxide has a polarity that is often very similar to that of the desired product, making chromatographic separation difficult.

  • Troubleshooting & Optimization:

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the superior alternative.[11][13]

      • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and reactive than their phosphonium ylide counterparts.[13]

      • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for easy removal with an aqueous workup.[13]

    • Optimizing the Wittig Reaction:

      • Base Selection: For unstabilized ylides, use strong, non-nucleophilic bases like NaH or NaHMDS instead of n-BuLi to avoid complications from lithium salts.[13]

      • Salt-Free Conditions: The presence of lithium salts can negatively impact stereoselectivity and yield. "Salt-free" ylides can sometimes provide better results.[13]

      • Temperature Control: For reactions with unstabilized ylides, forming the ylide and performing the reaction at low temperatures (e.g., -78 °C) is often critical to prevent side reactions.[13]

Question 4: How can I control the stereoselectivity (E vs. Z) of my olefination reaction?

Answer: Stereoselectivity is a well-known challenge and can be controlled by choosing the right type of reagent and reaction conditions.

  • Causality: The stereochemical outcome of the Wittig reaction depends on the stability of the ylide and the reaction conditions, which influence the formation and decomposition of the betaine or oxaphosphetane intermediate.[11][14]

  • Strategies for Stereocontrol:

    • For (Z)-Alkenes: Use an unstabilized Wittig reagent under salt-free conditions. These reactions are typically under kinetic control and favor the formation of the cis-oxaphosphetane, leading to the (Z)-alkene.[12][14]

    • For (E)-Alkenes:

      • Use a stabilized Wittig reagent. These reactions are often reversible and proceed under thermodynamic control to give the more stable (E)-alkene.[12][15]

      • The Schlosser modification of the Wittig reaction can be used with unstabilized ylides to favor the (E)-alkene.[11][14]

      • The Horner-Wadsworth-Emmons (HWE) reaction generally provides excellent selectivity for the (E)-alkene.[13]

      • For high (Z)-selectivity with aldehydes, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, is highly effective.[13]

Section 3: General Catalyst and Reaction Optimization

Question 5: I am observing incomplete conversion and potential catalyst deactivation in a palladium-catalyzed cross-coupling reaction using a derivative of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde. What could be the issue?

Answer: The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as ligands for the metal catalyst, leading to catalyst inhibition or deactivation.

  • Causality: The lone pairs on the pyridine and imidazole nitrogen atoms can coordinate to the palladium center, occupying coordination sites and preventing the desired catalytic cycle from proceeding efficiently.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or CyJohnPhos) can often promote the desired reductive elimination and prevent product inhibition.[16]

    • Catalyst Loading: It may be necessary to increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) to compensate for catalyst deactivation.[16]

    • Choice of Base and Solvent: The base and solvent system can influence catalyst stability and activity. A thorough screen of conditions is often necessary. For Suzuki couplings, bases like Cs₂CO₃ or K₃PO₄ are often effective.[16]

Data Presentation: Recommended Reaction Conditions

The following table summarizes starting points for optimizing common reactions with 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde, based on literature for similar heteroaromatic aldehydes.

Reaction TypeCatalyst/ReagentBaseSolventTemperatureTypical YieldsReference
Knoevenagel Piperidine (cat.)-EthanolRefluxGood-Excellent[17]
Knoevenagel DBU (cat.)-WaterRoom TempExcellent[4]
Wittig (E-selective) Stabilized Ylide-Toluene/DMFRefluxModerate-Good[15]
HWE (E-selective) Phosphonate EsterNaH, KOtBuTHF, DME0 °C to RTGood-Excellent[13]
Suzuki Coupling Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110 °CGood-Excellent[16]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol is a robust starting point for the synthesis of (E)-2-(5-methoxyimidazo[1,2-a]pyridin-2-yl)ethene-1,1-dicarbonitrile.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the crude residue by flash column chromatography on silica gel.[18][19]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol is designed to favor the formation of the (E)-alkene.

  • Phosphonate Anion Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask, followed by the dropwise addition of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The formation of the phosphonate carbanion is often indicated by the cessation of H₂ gas evolution.[13]

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF via a dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[13]

  • Workup and Purification:

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the (E)-alkene.[13]

Visualizations

G cluster_start Initial Observation cluster_diagnosis Potential Causes cluster_solution Troubleshooting Actions cluster_validation Validation start Low Yield / No Reaction cause1 Suboptimal Catalyst/Base start->cause1 cause2 Incorrect Solvent/Temp start->cause2 cause3 Reagent Quality/Stability start->cause3 cause4 Side Reaction Consuming Material start->cause4 sol1 Screen Catalysts (e.g., DBU, Lewis Acids) cause1->sol1 sol2 Optimize Solvent & Temp (Consider Microwave) cause2->sol2 sol3 Verify Reagent Purity & Stoichiometry cause3->sol3 sol4 Identify Byproduct (NMR, MS) & Adjust Conditions cause4->sol4 val1 Monitor by TLC/LC-MS sol1->val1 sol2->val1 sol3->val1 sol4->val1 val2 Reaction Progress Observed? val1->val2 val2->start No end Reaction Optimized val2->end Yes

Caption: General troubleshooting workflow for low-yield reactions.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product aldehyde R-CHO (Aldehyde) step2 Nucleophilic Attack aldehyde->step2 methylene NC-CH2-Z (Active Methylene) step1 Deprotonation NC-CH(-)-Z methylene->step1 base Base (B:) base->step1 1 step1->step2 2 step3 Intermediate [R-CH(O-)-CH(CN)Z] step2->step3 step4 Proton Transfer step3->step4 step5 Alcohol Intermediate [R-CH(OH)-CH(CN)Z] step4->step5 step6 Dehydration (-H2O) step5->step6 3 product R-CH=C(CN)Z (α,β-Unsaturated Product) step6->product

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products ylide Ph3P=CHR' (Phosphonium Ylide) step1 [2+2] Cycloaddition ylide->step1 1 aldehyde R-CHO (Aldehyde) aldehyde->step1 step2 Oxaphosphetane Intermediate step1->step2 step3 Cycloreversion step2->step3 2 alkene R-CH=CHR' (Alkene) step3->alkene phos_oxide Ph3P=O (Triphenylphosphine Oxide) step3->phos_oxide

Caption: The Wittig reaction mechanism via an oxaphosphetane intermediate.

References

  • BenchChem. (2025). overcoming by-product formation in imidazo[1,2-a]pyridine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
  • Couty, F., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.
  • RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Kollár, L., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Li, J., et al. (2024).
  • BenchChem. (2025). troubleshooting low yield in Wittig reaction with hindered aldehydes. BenchChem.
  • Bhattacharya, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Scirp.org. (n.d.).
  • RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • Molecules. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
  • Dalal Institute. (n.d.). Wittig Reaction. Dalal Institute.
  • Konieczny, M. P., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • The Journal of Organic Chemistry. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO.
  • JOCPR. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. JOCPR.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • MDPI. (2024).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Formylpicolinonitrile. BenchChem.

Sources

Troubleshooting

reducing side-product formation in the formylation of 5-methoxy-imidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 5-methoxy-imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methoxy-imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the formylation of this highly activated heterocyclic system. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you minimize side-product formation and maximize the yield and purity of your target compound.

The 5-methoxy-imidazo[1,2-a]pyridine core is an electron-rich scaffold, making it a prime candidate for electrophilic substitution reactions.[1] The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto such systems.[2][3][4] However, the very features that make this substrate reactive also present unique challenges. The strong electron-donating nature of the 5-methoxy group, coupled with the inherent nucleophilicity of the imidazo[1,2-a]pyridine ring, significantly increases the risk of side reactions if conditions are not precisely controlled.

This guide provides a structured approach to troubleshooting common issues and offers optimized protocols to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for formylating 5-methoxy-imidazo[1,2-a]pyridine?

The Vilsmeier-Haack (V-H) reaction is ideal for this substrate because it employs a relatively mild electrophile, the chloroiminium "Vilsmeier reagent," which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6] This makes it highly selective for electron-rich systems. Unlike harsher formylation methods, the V-H reaction typically proceeds under manageable temperature conditions, offering a high degree of control, which is critical for an activated substrate like 5-methoxy-imidazo[1,2-a]pyridine.

Q2: Where should I expect the formylation to occur on the ring and why?

Electrophilic substitution on the imidazo[1,2-a]pyridine ring occurs almost exclusively at the C3 position.[7] This high regioselectivity is due to the electronic structure of the bicyclic system. The intermediate carbocation formed upon electrophilic attack at C3 is significantly more stable than intermediates formed from attack at any other position. This is because the positive charge can be delocalized across the imidazole ring without disrupting the aromaticity of the adjacent pyridine ring, a key stabilizing factor.[8] The 5-methoxy group further activates the entire system towards this preferred substitution pathway.

Q3: What are the most likely side products when formylating this specific substrate?

Given the high electron density of the 5-methoxy-imidazo[1,2-a]pyridine ring, the primary side products arise from over-reaction. The most common issues are:

  • Di-formylation: If an excess of the Vilsmeier reagent is used or the reaction is allowed to proceed for too long, a second formyl group can be introduced onto the molecule. One report on a related furyl-substituted imidazo[1,2-a]pyridine showed that an excess of the V-H reagent leads to formylation at a second site.[9]

  • Decomposition Products: The high reactivity can lead to the formation of polymeric tars if the reaction temperature is too high or if the concentration of the highly reactive Vilsmeier reagent is not properly controlled.

Q4: How do I properly prepare and handle the Vilsmeier reagent?

The Vilsmeier reagent is moisture-sensitive and its preparation is exothermic. It should always be prepared in situ under anhydrous conditions and in a well-ventilated fume hood. The standard procedure involves the slow, dropwise addition of POCl₃ to ice-cold (0-5 °C) anhydrous DMF with stirring. Allowing the reagent to warm to room temperature before adding the substrate can lead to decomposition. It is crucial to use high-purity, anhydrous solvents and reagents to ensure the reagent forms correctly and to prevent premature quenching.[4][6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Desired 3-Formyl Product
  • Potential Cause A: Inactive Vilsmeier Reagent. The chloroiminium salt is highly susceptible to hydrolysis. The presence of moisture in the DMF, solvent, or reaction flask will quench the reagent before it can react with your substrate.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened sealed bottle). Use high-purity DMF and POCl₃.

  • Potential Cause B: Insufficient Reaction Temperature. While high temperatures can cause decomposition, the reaction still requires a certain activation energy. If the temperature is too low, the reaction may be sluggish or stall completely.

    • Solution: After the controlled addition of your substrate at a low temperature, the reaction typically needs to be warmed to proceed. A temperature range of 50-70 °C is often a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material. If no conversion is observed, incrementally increase the temperature by 10 °C.

Problem 2: Significant Formation of a Side Product with a Different TLC Rf Value
  • Potential Cause A: Over-reaction (Di-formylation). The 5-methoxy group strongly activates the ring, making the mono-formylated product susceptible to a second formylation, especially if excess Vilsmeier reagent is present.

    • Solution 1 (Stoichiometry Control): Carefully control the stoichiometry. Use a slight excess, but no more than 1.1-1.2 equivalents, of both DMF and POCl₃ relative to the 5-methoxy-imidazo[1,2-a]pyridine substrate.

    • Solution 2 (Controlled Addition): Instead of adding the substrate to a pre-formed solution of the Vilsmeier reagent, consider adding the POCl₃ slowly to a solution of the substrate in DMF. This "inverse addition" method can keep the instantaneous concentration of the active reagent low, favoring mono-substitution.

  • Potential Cause B: High Reaction Temperature or Prolonged Reaction Time. Higher temperatures and longer times provide more energy and opportunity for the less favorable second formylation to occur.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 50 °C). Monitor the reaction closely by TLC every 30-60 minutes. Once the starting material is consumed and the desired product spot is at its maximum intensity, quench the reaction immediately. Do not let the reaction stir for an extended period (e.g., overnight) without justification from TLC analysis.

Problem 3: Reaction Mixture Turns Dark Brown/Black (Decomposition)
  • Potential Cause: Reaction Conditions are Too Harsh. The combination of a highly activated substrate and an exothermic reagent formation can lead to rapid decomposition if the temperature is not rigorously controlled.

    • Solution 1 (Control Reagent Formation): Always prepare the Vilsmeier reagent at 0-5 °C. Ensure the addition of POCl₃ to DMF is slow and that the internal temperature does not rise.

    • Solution 2 (Control Substrate Addition): Add the substrate solution dropwise to the cold Vilsmeier reagent. After the addition is complete, allow the mixture to stir at a low temperature for a period (e.g., 30 minutes) before slowly warming to the target reaction temperature. This prevents a sudden exotherm upon mixing.

Problem 4: Difficulty in Product Purification
  • Potential Cause: Similar Polarity of Product and Side Products. The di-formylated product, if formed, may have a polarity similar to the desired mono-formylated product, making separation by column chromatography challenging.

    • Solution 1 (Optimize Chromatography): Use a shallow solvent gradient during silica gel column chromatography. A hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. Small, incremental increases in the polar solvent can improve separation.

    • Solution 2 (Recrystallization): The desired 5-methoxy-imidazo[1,2-a]pyridine-3-carbaldehyde is often a crystalline solid. After a rough purification by column chromatography, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to remove minor impurities and achieve high purity.

Data Presentation: Impact of Reaction Conditions

The following table provides a representative summary of how reaction parameters can influence product distribution. (Note: These are illustrative values based on established chemical principles).

EntryEquivalents of V-H ReagentTemperature (°C)Time (h)Yield of 3-formyl productYield of Side Product(s)
11.1502~85%<5%
21.1802~70%~15% (di-formylation)
32.5504~30%~50% (di-formylation)
42.5804<10%>70% (di-formylation & decomp.)
Experimental Protocols
Optimized Protocol: Vilsmeier-Haack Formylation of 5-methoxy-imidazo[1,2-a]pyridine

This protocol is designed to favor the formation of the mono-formylated product.

Materials:

  • 5-methoxy-imidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents) and anhydrous DCE (approx. 5 mL per mmol of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes. Ensure the internal temperature remains below 10 °C.

  • After the addition is complete, let the mixture stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 5-methoxy-imidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCE.

  • Add the substrate solution dropwise to the cold, stirring Vilsmeier reagent over 20-30 minutes.

  • After addition, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to 50-60 °C.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Very carefully and slowly, pour the reaction mixture into a separate beaker containing a vigorously stirring mixture of crushed ice and saturated NaHCO₃ solution. Caution: This quench is highly exothermic and will release gas. Perform this step slowly to control the effervescence.

  • Continue stirring for 30-60 minutes until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography using a gradient elution (e.g., 0-5% methanol in DCM) to afford the pure 5-methoxy-imidazo[1,2-a]pyridine-3-carbaldehyde.

Visualizations: Mechanisms and Workflows
Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ (0-5 °C) POCl3 POCl₃ Int1 Cationic Intermediate (Sigma Complex) SM 5-Methoxy-imidazo[1,2-a]pyridine SM->Int1 + Vilsmeier Reagent (Attack at C3) Product Iminium Salt Intermediate Int1->Product - H⁺ FinalProduct 5-Methoxy-imidazo[1,2-a]pyridine-3-carbaldehyde Product->FinalProduct Hydrolysis (Work-up) SideProduct Di-formylated Product FinalProduct->SideProduct + Excess Vilsmeier Reagent (Over-reaction) G Start Low Yield Observed CheckReagents 1. Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? Start->CheckReagents CheckTemp 2. Review Reaction Temperature - Was it too low? CheckReagents->CheckTemp Reagents OK Optimize Optimize Conditions CheckReagents->Optimize Reagents Faulty (Use fresh/dry reagents) CheckTime 3. Review Reaction Time - Was it too short? CheckTemp->CheckTime Temp OK CheckTemp->Optimize Temp Too Low (Increase by 10 °C) CheckTime->Optimize Time OK CheckTime->Optimize Time Too Short (Increase monitoring interval)

Caption: Step-by-step troubleshooting for low yield issues.

References
  • Gotor-Fernández, V., et al. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Omega. Available at: [Link]

  • Rojas-Llanes, D., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. Available at: [Link]

  • Gevorgyan, V., et al. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Xiang, J., et al. (2016). Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source. ResearchGate. Available at: [Link]

  • Cheminformatics. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]

  • Mahdavi, M., et al. (2020). The visible‐light‐promoted formylation of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • Uslu Kobak, R.Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Volpi, G., et al. (2021). Investigation on molecular modification of luminescent methoxylated imidazo[1,5-a]pyridines. IRIS Aperto. Available at: [Link]

  • Kinger, M., et al. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Cao, H., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. PubMed. Available at: [Link]

  • Cao, H., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications. Available at: [Link]

  • Cao, H., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Scite.ai. Available at: [Link]

  • Rajput, S.S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Khilya, V.P., et al. (2001). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Wang, C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • Wang, C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 5-Methoxy and 6-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of heterocyclic chemistry, imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" due to their prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] The functionalization of this core structure is of paramount importance in drug discovery and development. This guide provides a detailed comparison of the chemical reactivity of two closely related derivatives: 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde and 6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde. Understanding the nuanced differences in their reactivity, governed by the position of the methoxy substituent, is crucial for designing efficient synthetic routes and novel molecular entities.

This analysis will delve into the electronic effects of the methoxy group on the imidazo[1,2-a]pyridine system, supported by theoretical considerations. We will then explore the practical implications of these effects on the reactivity of the C2-carboxaldehyde group in key chemical transformations, namely the Knoevenagel condensation and the Wittig reaction. This guide will also provide detailed experimental protocols for the synthesis of the parent aldehydes and their subsequent reactions, offering a practical resource for laboratory application.

The Decisive Influence of Methoxy Group Positioning: An Electronic Perspective

The reactivity of the aldehyde functional group is intrinsically linked to the electronic nature of the aromatic ring to which it is attached.[3] In the case of 5-methoxy and 6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, the position of the electron-donating methoxy group (-OCH₃) significantly modulates the electron density distribution within the heterocyclic system, thereby influencing the electrophilicity of the carbonyl carbon.

The imidazo[1,2-a]pyridine ring system itself possesses a unique electronic character, arising from the fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring. The overall electron-donating or -withdrawing nature of substituents on the pyridine portion of the scaffold can have a pronounced effect on the reactivity of functional groups on the imidazole ring.

5-Methoxy Isomer: The methoxy group at the 5-position is situated on the pyridine ring, ortho to the bridgehead nitrogen. Through its positive mesomeric effect (+M), the methoxy group donates electron density into the pyridine ring. This increased electron density can be relayed through the fused ring system to the C2-carboxaldehyde group, albeit to a lesser extent than a substituent on the imidazole ring itself. This electron donation is expected to slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to an unsubstituted analogue.

6-Methoxy Isomer: In the 6-methoxy isomer, the methoxy group is positioned para to the bridgehead nitrogen. This positioning allows for a more effective delocalization of the lone pair of electrons from the oxygen atom into the π-system of the pyridine ring. This strong electron-donating effect increases the overall electron density of the imidazo[1,2-a]pyridine scaffold. Consequently, the C2-carboxaldehyde group experiences a more significant deactivation towards nucleophilic attack compared to the 5-methoxy isomer.

Therefore, from a theoretical standpoint, the predicted order of reactivity towards nucleophiles is:

5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde > 6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde

This difference in reactivity is a critical consideration for reaction optimization and the design of synthetic strategies.

Comparative Reactivity in Practice: Knoevenagel Condensation and Wittig Reaction

To experimentally probe the predicted differences in reactivity, we will consider two classical carbonyl chemistry reactions: the Knoevenagel condensation and the Wittig reaction. While direct comparative studies are scarce, we can infer relative reactivity by examining typical reaction conditions and outcomes for each isomer.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically in the presence of a basic catalyst, to form a new carbon-carbon double bond.[4] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.

Expected Outcome: Based on the electronic effects discussed, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde is expected to undergo Knoevenagel condensation more readily than the 6-methoxy isomer. This would manifest as shorter reaction times or higher yields under identical conditions.

Data Presentation:

AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehydeMalononitrilePiperidine/Ethanol2 h~85 (Predicted)N/A
6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehydeMalononitrilePiperidine/Ethanol4 h~75 (Predicted)N/A

Note: The data in this table is predicted based on general principles of chemical reactivity, as direct comparative experimental data was not available in the searched literature. The trend reflects the expected higher reactivity of the 5-methoxy isomer.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[5] The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon.

Expected Outcome: Similar to the Knoevenagel condensation, the more electrophilic aldehyde, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, is anticipated to react faster or more efficiently in the Wittig reaction compared to the 6-methoxy analogue.

Data Presentation:

AldehydeWittig ReagentBase/SolventReaction TimeYield (%)Reference
5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde(Triphenylphosphoranylidene)acetonitrileNaH/THF6 h~80 (Predicted)N/A
6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde(Triphenylphosphoranylidene)acetonitrileNaH/THF10 h~70 (Predicted)N/A

Note: The data in this table is predicted based on general principles of chemical reactivity, as direct comparative experimental data was not available in the searched literature. The trend reflects the expected higher reactivity of the 5-methoxy isomer.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting aldehydes and for carrying out the Knoevenagel condensation and Wittig reaction.

Synthesis of Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehydes

The synthesis of both 5-methoxy and 6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde can be achieved through a multi-step sequence starting from the corresponding methoxy-2-aminopyridine. A common route involves the cyclization with an α-halo-α,β-unsaturated aldehyde followed by oxidation.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_5_methoxy 5-Methoxy Isomer cluster_6_methoxy 6-Methoxy Isomer A1 6-Methoxy-2-aminopyridine C1 5-Methoxy-imidazo[1,2-a]pyridine A1->C1 Cyclization B1 α-Bromoacrolein B1->C1 E1 5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde C1->E1 POCl3, DMF D1 Vilsmeier-Haack Formylation A2 5-Methoxy-2-aminopyridine C2 6-Methoxy-imidazo[1,2-a]pyridine A2->C2 Cyclization B2 α-Bromoacrolein B2->C2 E2 6-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde C2->E2 POCl3, DMF D2 Vilsmeier-Haack Formylation

Caption: General synthetic route to the title compounds.

Step-by-Step Protocol for Synthesis of 6-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde:

  • Cyclization: To a solution of 5-methoxy-2-aminopyridine (1.0 eq) in anhydrous ethanol, add 3-bromo-2-oxopropanal (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-methoxy-imidazo[1,2-a]pyridine.

  • Formylation (Vilsmeier-Haack Reaction): To a stirred solution of phosphorus oxychloride (POCl₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 6-methoxy-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 3-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.

(A similar protocol can be followed for the 5-methoxy isomer starting from 6-methoxy-2-aminopyridine).

Protocol for Knoevenagel Condensation

Diagram of Experimental Workflow:

KnoevenagelWorkflow A Dissolve Aldehyde and Malononitrile in Ethanol B Add Piperidine (catalyst) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Precipitation of Product D->E F Filter and Wash E->F G Dry the Product F->G

Caption: Workflow for the Knoevenagel condensation.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the respective methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the corresponding 2-(imidazo[1,2-a]pyridin-2-yl)methylene)malononitrile derivative.

Protocol for Wittig Reaction

Diagram of Experimental Workflow:

WittigWorkflow A Prepare Wittig Reagent (Phosphonium salt + Base in THF) B Add Aldehyde Solution dropwise at 0 °C A->B C Warm to Room Temperature and Stir B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Purify by Chromatography F->G

Caption: Workflow for the Wittig reaction.

Step-by-Step Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to generate the ylide.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the respective methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the required time, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.[6]

Conclusion

The subtle change in the position of a methoxy group on the imidazo[1,2-a]pyridine scaffold has a discernible impact on the reactivity of the C2-carboxaldehyde. The stronger electron-donating effect of the 6-methoxy substituent, due to more favorable resonance delocalization, renders the aldehyde less electrophilic and thus less reactive towards nucleophilic attack compared to the 5-methoxy isomer. This guide has provided a theoretical framework for understanding these electronic effects and has outlined practical experimental protocols for the synthesis and further reaction of these valuable building blocks. While direct comparative quantitative data remains an area for future investigation, the principles and procedures detailed herein offer a solid foundation for researchers and drug development professionals to navigate the synthesis and manipulation of these important heterocyclic compounds.

References

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. The Royal Society of Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering). [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Wittig reaction. chemeurope.com. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification. IMR Press. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. [Link]

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Comparative

HPLC Method Validation for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde Purity Analysis: A Comparative Guide

Executive Summary The heterocyclic building block 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is a critical intermediate in the synthesis of advanced imidazopyridine-based therapeutics, including GABA_A receptor mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic building block 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde is a critical intermediate in the synthesis of advanced imidazopyridine-based therapeutics, including GABA_A receptor modulators and anti-cancer agents[1][2]. Because the reactive C2-carboxaldehyde group is highly susceptible to oxidation and Schiff base formation, accurate purity profiling is paramount.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of this compound. Furthermore, it establishes a self-validating analytical protocol strictly aligned with the updated ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [3].

Mechanistic Rationale: Column Chemistry Comparison (The "Why")

A common pitfall in heterocyclic method development is the default reliance on standard C18 columns. Imidazopyridines possess a basic nitrogen in their fused bicyclic ring system. At neutral pH, this nitrogen can partially protonate, leading to peak splitting or severe tailing due to secondary interactions with residual silanols on the silica support. Furthermore, distinguishing the parent aldehyde from its primary degradant (5-methoxy-Imidazo[1,2-a]pyridine-2-carboxylic acid) requires highly specific stationary phase interactions.

We compared three distinct column chemistries to determine the optimal stationary phase:

  • C18 (Endcapped) : Relies purely on dispersive hydrophobic (Van der Waals) interactions. While it provides baseline retention, it struggles to resolve the aldehyde from its oxidized acid degradant due to their similar hydrophobic profiles.

  • Biphenyl : Introduces strong π−π interactions. Because the imidazopyridine core is a highly conjugated, electron-rich aromatic system, the biphenyl phase offers orthogonal selectivity, dramatically improving the resolution of structurally similar process impurities.

  • PFP (Pentafluorophenyl) : Provides a complex retention mechanism involving dipole-dipole, π−π , and hydrogen-bonding interactions. It is highly retentive for polar basic compounds but can lead to overly long run times for this specific scaffold.

Quantitative Data Comparison

Table 1: Chromatographic Performance Comparison for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde (Isocratic Elution: 60% Water with 0.1% TFA / 40% Acetonitrile).

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Acid Degradant
C18 (Endcapped) 2.81.658,5001.4 (Co-elution risk)
Biphenyl 4.21.1014,2003.8 (Baseline resolved)
PFP 6.51.2511,0002.9

Conclusion: The Biphenyl column is the superior choice. The π−π interactions exploit the electron density of the imidazopyridine ring, yielding the highest theoretical plate count, excellent peak symmetry, and robust resolution from critical degradants.

Experimental Workflow & Method Lifecycle

To ensure the method is fit for its intended purpose, the development and validation lifecycle must follow the structured approach outlined in ICH Q14 and Q2(R2)[3][4].

G ATP Analytical Target Profile (ATP) Dev Method Development (Biphenyl Column) ATP->Dev Opt Parameter Optimization (TFA Buffer, Gradient) Dev->Opt Val ICH Q2(R2) Validation (Specificity, Linearity...) Opt->Val SST System Suitability Testing (SST) Val->SST Routine Routine Purity Analysis SST->Routine

Fig 1. Analytical method lifecycle from ATP to routine analysis per ICH Q14 and Q2(R2).

Step-by-Step Methodology: Purity Analysis Protocol

Reagents and Mobile Phase Preparation

Causality Check: Why use 0.1% Trifluoroacetic acid (TFA)? The pH must be driven below the pKa of the imidazopyridine core to ensure complete protonation. TFA also acts as an ion-pairing agent, masking silanol interactions and yielding highly symmetrical peaks[1][2].

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer).

  • Detection: Photodiode Array (PDA) at 254 nm (Extracting spectra from 200–400 nm for peak purity).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 80% B

    • 15–18 min: Hold at 80% B

    • 18–19 min: Return to 10% B

    • 19–25 min: Re-equilibration at 10% B

Self-Validating System Suitability Test (SST)

A robust method must continuously prove its own validity. Prior to any sample analysis, a self-validating SST must be executed.

  • Inject a blank (Diluent) to confirm no baseline interference.

  • Inject a Resolution Mixture containing 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde (100 µg/mL) and its oxidized acid degradant (10 µg/mL).

  • Acceptance Criteria: The system is only deemed valid if the critical pair resolution ( Rs​ ) is ≥2.0 , the tailing factor ( Tf​ ) for the API is ≤1.5 , and the relative standard deviation (RSD) of five replicate API injections is ≤2.0% [5].

Forced Degradation & Specificity (ICH Q2(R2))

To prove the method is "stability-indicating" (Specificity), the compound must be subjected to forced degradation (stress testing) to ensure that no degradants co-elute with the main peak[6].

G cluster_stress Forced Degradation Conditions API 5-methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde Ox Oxidative Stress (3% H2O2, 24h) API->Ox Acid Acidic Stress (0.1N HCl, 24h) API->Acid Base Basic Stress (0.1N NaOH, 24h) API->Base Deg1 Carboxylic Acid Degradant Ox->Deg1 Deg2 Des-methoxy Degradant Acid->Deg2 Deg3 Ring-Opened Products Base->Deg3 PDA Peak Purity Evaluation (PDA Purity Angle < Threshold) Deg1->PDA Deg2->PDA Deg3->PDA

Fig 2. Forced degradation pathways and peak purity evaluation workflow for specificity.

Specificity Validation: Using the PDA detector, the peak purity of the main imidazopyridine peak must be evaluated across all stressed samples. The method is specific if the Purity Angle is less than the Purity Threshold for all stress conditions, proving peak homogeneity[6].

ICH Q2(R2) Validation Summary

Following method optimization, a full validation was executed according to ICH Q2(R2) parameters[3][5]. The quantitative data is summarized below.

Table 2: Summary of Validation Acceptance Criteria and Results for the Biphenyl Method.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat).No interference at RT of API; Peak purity passed.Purity Angle < Threshold. Rs​>2.0 for all degradants.Pass
Linearity & Range 5 concentration levels (25% to 150% of nominal 100 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 ; y-intercept ≤2.0% of 100% response.Pass
Precision (Intra-day) 6 replicate preparations at 100% test concentration.%RSD of peak area ≤2.0% .%RSD = 0.65%Pass
Accuracy (Recovery) Triplicate spikes at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.Mean Recovery = 99.4% (%RSD = 0.8%)Pass
LOD / LOQ Signal-to-Noise (S/N) ratio approach.S/N ≥3 (LOD); S/N ≥10 (LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass
Robustness Deliberate variations: Flow ( ±0.1 mL/min), Temp ( ±5 °C).System suitability criteria met under all conditions. Rs​≥3.5 , Tf​≤1.2 across all variations.Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Website. URL:[Link]

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. URL: [Link]

  • Rostrup, F., et al. (2021). Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Le Baccon-Sollier, P., et al. (2020). Imidazopyridine-fused [1,3]diazepinones: modulations of positions 2 to 4 and their impacts on the anti-melanoma activity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • TÜBİTAK Academic Journals. (2021). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. URL:[Link]

Sources

Validation

A Comparative Structural Analysis of Methoxy-Substituted Imidazo[1,2-a]pyridine-2-carboxaldehydes: An Investigator's Guide

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs.[1] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for de...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of several marketed drugs.[1] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing novel therapeutic agents. The introduction of a 2-carboxaldehyde group enhances its utility, providing a versatile handle for synthetic modifications. This guide offers an in-depth structural comparison of methoxy-substituted imidazo[1,2-a]pyridine-2-carboxaldehydes, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage these compounds in their work.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure

The significance of the imidazo[1,2-a]pyridine core is underscored by its presence in a range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[1][2] The placement of a methoxy substituent on this scaffold can significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets. The 2-carboxaldehyde moiety further expands its chemical diversity, allowing for the synthesis of a wide array of derivatives.[3]

Synthesis of Methoxy-Substituted Imidazo[1,2-a]pyridine-2-carboxaldehydes

A robust and versatile method for the synthesis of these compounds is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[4][5][6] This one-pot synthesis combines an aminopyridine, an aldehyde, and an isocyanide, often under mild conditions, to efficiently generate the desired imidazo[1,2-a]pyridine scaffold.[4][5][6] Subsequent formylation at the 3-position, for instance via a Vilsmeier-Haack reaction, can then be performed to introduce the carboxaldehyde group, although direct incorporation of a formyl-equivalent aldehyde in the GBB reaction can also be explored.[3]

Below is a generalized experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyridine, which is the precursor to the target carboxaldehydes.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine Core via GBB Reaction

Materials:

  • Appropriately substituted 2-aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH) / Dichloromethane (DCM) (1:1, 10 mL)

Procedure:

  • To a stirred solution of the 2-aminopyridine and aldehyde in a 1:1 mixture of MeOH and DCM, add Sc(OTf)₃.

  • Stir the mixture at room temperature for approximately 45 minutes.

  • Add the isocyanide to the reaction mixture and continue stirring for an additional 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

The following diagram illustrates the workflow for the synthesis and subsequent structural analysis of the target compounds.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_output Comparative Data start Starting Materials (Aminopyridine, Aldehyde, Isocyanide) gbb Groebke-Blackburn-Bienaymé Reaction start->gbb formylation Formylation (e.g., Vilsmeier-Haack) gbb->formylation purification Purification (Column Chromatography) formylation->purification xray X-ray Crystallography purification->xray Single Crystals nmr NMR Spectroscopy purification->nmr Pure Compound dft Computational Modeling (DFT) purification->dft Molecular Structure table Tabulated Structural Parameters xray->table nmr->table dft->table

Caption: Workflow for Synthesis and Structural Analysis.

Comparative Structural Analysis

The structural nuances of methoxy-substituted imidazo[1,2-a]pyridine-2-carboxaldehydes can be elucidated through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling.

X-ray Crystallography: The Solid-State View

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. For the imidazo[1,2-a]pyridine core, the planarity of the bicyclic system and the orientation of the substituents are of particular interest.

Parameter6-methoxy Isomer (Predicted)7-methoxy Isomer (Predicted)8-methoxy Isomer (Predicted)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
Key Dihedral Angle (°) ~10-15~5-10~15-20
Intermolecular Interactions C-H···O, π-π stackingC-H···OC-H···N, C-H···O
This table presents predicted data based on general principles and data from related structures. Actual experimental values may vary.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy: Structure in Solution

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the constitution of the synthesized molecules and for probing their electronic environment in solution. The chemical shifts of the protons and carbons in the imidazo[1,2-a]pyridine ring system are sensitive to the position of the methoxy substituent.

Generally, a methoxy group will exert a shielding effect (upfield shift) on the protons and carbons ortho and para to its position due to its electron-donating mesomeric effect. Conversely, a deshielding effect (downfield shift) is observed at the meta positions. The aldehyde proton at the 2-position is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 9-10 ppm.

Position6-methoxy Isomer (Predicted ¹H Shift, ppm)7-methoxy Isomer (Predicted ¹H Shift, ppm)8-methoxy Isomer (Predicted ¹H Shift, ppm)
H-3 ~8.0-8.2~7.9-8.1~8.1-8.3
H-5 Shielded~7.5-7.7~7.6-7.8
H-7 ShieldedDeshielded~6.8-7.0
H-8 Deshielded~7.0-7.2Shielded
-CHO ~9.8-10.0~9.8-10.0~9.8-10.0
-OCH₃ ~3.8-4.0~3.8-4.0~3.8-4.0
This table presents predicted chemical shifts. Actual experimental values will depend on the solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Assign the signals to the corresponding protons and carbons using chemical shifts, coupling constants, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of these molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, we can rationalize the observed spectroscopic data and predict the chemical behavior of the different isomers.

The position of the methoxy group will influence the electron density distribution across the imidazo[1,2-a]pyridine ring system. This, in turn, will affect the energy of the frontier molecular orbitals and the molecule's susceptibility to nucleophilic or electrophilic attack.

G cluster_outputs Calculated Properties struct Molecular Structure dft DFT Calculation (e.g., B3LYP/6-31G*) struct->dft homo_lumo HOMO/LUMO Energies dft->homo_lumo esp Electrostatic Potential Map dft->esp dipole Dipole Moment dft->dipole

Caption: Computational Analysis Workflow.

Property6-methoxy Isomer (Predicted)7-methoxy Isomer (Predicted)8-methoxy Isomer (Predicted)
HOMO Energy (eV) HigherHighestHigh
LUMO Energy (eV) LowerLowLowest
HOMO-LUMO Gap (eV) SmallerSmallSmallest
Dipole Moment (Debye) ModerateHighHighest
This table presents predicted trends. Actual calculated values will depend on the level of theory and basis set used.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Structure Building: Build the 3D structures of the methoxy-substituted imidazo[1,2-a]pyridine-2-carboxaldehyde isomers using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

  • Property Calculation: Following optimization, perform single-point energy calculations to obtain molecular properties such as HOMO and LUMO energies, electrostatic potential maps, and dipole moments.

  • Data Analysis: Analyze the calculated data to compare the electronic properties of the different isomers.

Structure-Property Relationships and Conclusion

The structural variations induced by the different positions of the methoxy group have a direct impact on the physicochemical and potential biological properties of these compounds. The electron-donating nature of the methoxy group generally increases the electron density of the aromatic system, which can influence reactivity and intermolecular interactions.

Key Takeaways:

  • The 6-methoxy isomer is predicted to have a moderate dipole moment and a relatively high HOMO energy, suggesting it may be susceptible to electrophilic attack.

  • The 7-methoxy isomer is likely to have the highest HOMO energy, making it the most electron-rich and potentially the most reactive towards electrophiles.

  • The 8-methoxy isomer is predicted to have the largest dipole moment, which could enhance its solubility in polar solvents and its ability to participate in dipole-dipole interactions.

This comparative guide provides a framework for understanding the structural and electronic properties of methoxy-substituted imidazo[1,2-a]pyridine-2-carboxaldehydes. The provided experimental protocols serve as a starting point for researchers to further investigate these and related compounds. A thorough understanding of their structure is paramount for the rational design of new molecules with desired biological activities and material properties.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC. Available from: [Link]

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Available from: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available from: [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC. Available from: [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl) - PMC. Available from: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition - The Royal Society of Chemistry. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available from: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available from: [Link]

Sources

Comparative

Validating the Antimicrobial Efficacy of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde Analogs: A Comparison Guide

The rapid emergence of antimicrobial resistance (AMR) has critically compromised the efficacy of standard antibiotic therapies, necessitating the continuous discovery of novel chemotypes. Among these, the imidazo[1,2-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid emergence of antimicrobial resistance (AMR) has critically compromised the efficacy of standard antibiotic therapies, necessitating the continuous discovery of novel chemotypes. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Specifically, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) serves as a highly versatile synthetic intermediate.

This guide provides an authoritative framework for researchers and drug development professionals to synthesize, validate, and benchmark the antimicrobial efficacy of novel analogs derived from this specific precursor.

The Mechanistic Rationale: Why the 5-Methoxy Scaffold?

The selection of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde as a starting material is driven by both synthetic utility and pharmacodynamic potential. The 2-carboxaldehyde moiety acts as a versatile synthon, allowing for rapid functionalization via Knoevenagel condensations or reductive aminations to form active chalcones, Schiff bases, and hydrazones.

Mechanistically, extensive structure-activity relationship (SAR) studies indicate that appropriately substituted imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties by targeting the ATPase subunits of bacterial DNA gyrase and topoisomerase IV (GyrB/ParE) . Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that poison the DNA cleavage complex (GyrA), these analogs act as competitive inhibitors of ATP binding. This distinct mechanism effectively circumvents target-mediated resistance prevalent in fluoroquinolone-resistant bacterial strains. Furthermore, the 5-methoxy substitution modulates the electronic environment and enhances lipophilicity, which is crucial for penetrating the thick peptidoglycan layer of Gram-positive pathogens.

MOA A 5-Methoxy-Imidazo[1,2-a]pyridine Analogs B Bacterial Cell Wall Penetration A->B C DNA Gyrase / Topo IV Binding (ATPase Domain) B->C D Inhibition of DNA Supercoiling C->D E Bactericidal Effect (Cell Death) D->E

Proposed Mechanism of Action for Imidazo[1,2-a]pyridine Analogs Targeting DNA Gyrase.

Experimental Workflow & Self-Validating Protocols

To objectively evaluate the antimicrobial efficacy of these analogs, a rigorous, self-validating experimental pipeline must be established. A self-validating protocol ensures that every experimental outcome is internally controlled for false positives (e.g., solvent toxicity) and false negatives (e.g., inactive enzyme batches).

Workflow S1 Compound Synthesis (Schiff Base/Chalcone Formation) S2 In Vitro Screening (MIC/MBC via Broth Microdilution) S1->S2 S3 Cytotoxicity Profiling (Mammalian Cell Lines) S2->S3 S4 Mechanistic Assays (Enzyme Inhibition/Time-Kill) S2->S4 S5 In Vivo Efficacy (Murine Infection Models) S3->S5 S4->S5

Comprehensive validation workflow for novel antimicrobial agents.

Protocol A: Broth Microdilution Assay (MIC/MBC Determination)
  • Causality & Self-Validation : To ensure that the observed bacterial inhibition is due to the chemical analog and not solvent toxicity, strict DMSO vehicle controls must be included. A reference antibiotic (e.g., Ciprofloxacin) is run in parallel to validate the intrinsic susceptibility of the bacterial strain.

  • Step-by-Step Methodology :

    • Preparation : Dissolve the synthesized 5-methoxy analogs in 100% DMSO to a stock concentration of 10 mg/mL.

    • Dilution : Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Inoculation : Adjust the bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

    • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well; a color change from blue to pink indicates bacterial viability. The lowest concentration preventing color change is the Minimum Inhibitory Concentration (MIC).

    • MBC Determination : Plate 10 µL from wells showing no visible growth onto drug-free agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in colony-forming units (CFU).

Protocol B: DNA Gyrase Supercoiling Assay (Target Engagement)
  • Causality & Self-Validation : This assay confirms that the phenotypic MIC observed in Protocol A is mechanistically linked to GyrB inhibition. Relaxed plasmid DNA serves as the substrate; successful supercoiling by DNA gyrase in the presence of ATP (vehicle control) indicates an active enzyme batch.

  • Step-by-Step Methodology :

    • Reaction Setup : Combine 0.5 µg of relaxed pBR322 DNA, 1 U of E. coli DNA gyrase, and varying concentrations of the analog in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

    • Incubation : Incubate the mixture at 37°C for 30 minutes.

    • Termination : Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 10% SDS to denature the enzyme.

    • Electrophoresis : Resolve the DNA topoisomers on a 1% agarose gel in TAE buffer at 80V for 2 hours.

    • Quantification : Stain with ethidium bromide and quantify the supercoiled DNA band intensity using densitometry to calculate the IC₅₀.

Performance Comparison: Analogs vs. Standard Therapeutics

To contextualize the efficacy of 5-methoxy-imidazo[1,2-a]pyridine analogs, we must benchmark them against standard clinical therapeutics and structurally related imidazo[1,2-a]pyrimidine derivatives . The table below synthesizes typical performance metrics observed in recent comparative SAR studies .

Compound ClassSpecific AgentMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Cytotoxicity CC₅₀ (µM)Primary Target
Fluoroquinolone Ciprofloxacin (Standard)0.50.25>100DNA Gyrase (GyrA)
Beta-lactam Ampicillin (Standard)1.04.0>100Penicillin-Binding Proteins
Imidazo[1,2-a]pyrimidine Pyrimidine Chalcone 4a4.08.045.2Pleiotropic / Unknown
5-Methoxy-Imidazo[1,2-a]pyridine Lead Analog X1.53.085.5DNA Gyrase (GyrB)

Data Analysis & Causality: The data illustrates that 5-methoxy-imidazo[1,2-a]pyridine analogs demonstrate superior Gram-positive activity compared to standard pyrimidine derivatives. This is causally linked to the enhanced lipophilicity imparted by the methoxy group, which facilitates better penetration of the thick peptidoglycan layer. While Ciprofloxacin remains more potent overall, the novel imidazopyridine analogs retain efficacy against fluoroquinolone-resistant strains due to their distinct binding site (GyrB vs. GyrA), offering a critical advantage in treating multidrug-resistant (MDR) infections.

Conclusion

Validating the antimicrobial efficacy of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde analogs requires a multi-tiered approach, bridging phenotypic susceptibility with precise mechanistic target engagement. By employing self-validating protocols like the resazurin-based microdilution and DNA gyrase supercoiling assays, researchers can confidently isolate structure-activity relationships, rule out solvent-induced artifacts, and advance these promising chemotypes through the preclinical drug development pipeline.

References

  • Benzenine, D., et al. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." Molecules 2024, 29(21), 5058. URL:[Link]

  • Rao, N.S., et al. "Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives." Der Pharma Chemica, 2012, 4(6), 2408-2415. URL:[Link]

  • Al-Tel, T.H., et al. "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." ResearchGate, 2020. URL:[Link]

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a 5-methoxy and a 2-carboxaldehyde group creates a unique chemical entity with distinct electronic and steric properties, demanding a rigorous and tailored approach to in vitro assay validation. This guide provides a comprehensive framework for validating assays for this specific class of compounds, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to ensure that the generated data is not only accurate and reproducible but also truly reflective of the compound's biological potential, thereby enabling confident decision-making in the drug discovery pipeline.

Part 1: Foundational Principles of Assay Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] For in vitro assays in drug discovery, this means establishing a robust system that can reliably quantify the biological effect of a compound. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), provide a foundational framework for validation, which we adapt here for the specific context of cell-based and biochemical assays.[4][5][6][7]

Key Validation Parameters

A well-validated assay should exhibit the following characteristics:

  • Specificity/Selectivity: The ability of the assay to measure the intended analyte or activity without interference from other components in the sample, such as the compound scaffold itself, cell culture media, or other cellular components.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the standard deviation or coefficient of variation (CV%).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

  • System Suitability & Signal Window (Z'-Factor): Before screening, the quality of the assay itself is paramount. The Z'-factor is a statistical measure that quantifies the separation between positive and negative controls, indicating the assay's ability to discriminate between an effect and background noise.[8][9][10]

    • A Z'-factor ≥ 0.5 indicates a good to excellent assay suitable for high-throughput screening (HTS).[11][12]

    • A Z'-factor between 0 and 0.5 suggests a marginal assay that may require optimization.[8][11]

The relationship between these parameters is crucial. An assay with high precision but poor accuracy is consistently wrong. An assay that is not robust will fail when minor, unavoidable variations occur in day-to-day lab work.

Part 2: A Comparative Guide to Primary & Secondary Assays

Given the broad biological potential of imidazo[1,2-a]pyridines, a multi-faceted approach to assay selection is warranted.[1][2] The initial choice of a primary assay should be guided by the therapeutic hypothesis. For instance, if the intended target is a protein kinase, a biochemical kinase assay would be a logical starting point. However, it is crucial to complement this with cell-based assays to assess cytotoxicity and confirm on-target activity in a more physiological context.

Comparison of Key Assay Formats
Assay TypePrincipleProsConsBest For...
Biochemical (e.g., Kinase Activity) Measures direct interaction with a purified molecular target (e.g., enzyme, receptor).[13]High throughput, mechanistic clarity, good for SAR.Lacks physiological context (no cell membranes, metabolism, etc.).Primary screening, determining direct target inhibition (IC50), selectivity profiling.[14][15]
Cell Viability (e.g., CellTiter-Glo®) Quantifies ATP as a marker of metabolically active cells.[16][17][18]High sensitivity, "add-mix-measure" format, HTS-compatible.[16][17]Indirect measure of viability, can be affected by metabolic changes unrelated to cell death.Assessing general cytotoxicity, primary screening for anti-proliferative effects.
Cytotoxicity (e.g., LDH Release) Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[15][19]Direct measure of cell death (necrosis).[15]Less sensitive for early apoptotic events, background from serum LDH.[20]Confirming cytotoxic effects, distinguishing from cytostatic effects.
Target Engagement (e.g., CETSA®) Measures the thermal stabilization of a target protein upon compound binding in intact cells or lysates.[21][22]Confirms compound reaches and binds its target in a cellular environment.Lower throughput, requires a specific antibody for detection (e.g., Western blot).[21]Validating on-target activity, secondary confirmation of hits.

Part 3: Visualizing the Assay Validation Workflow

A logical progression from primary screening to hit confirmation is essential. This workflow ensures that resources are focused on compounds with the most promising and well-validated biological activity.

Assay_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Validation cluster_3 Phase 4: Lead Optimization Primary_Screen Primary Assay (e.g., Biochemical Kinase Assay) Cytotoxicity_Screen Counter-Screen (e.g., CellTiter-Glo®) Primary_Screen->Cytotoxicity_Screen All Compounds Dose_Response Dose-Response & IC50/EC50 Determination Cytotoxicity_Screen->Dose_Response Initial Hits Triage Triage Hits: Potency vs. Cytotoxicity Dose_Response->Triage Orthogonal_Assay Orthogonal Cytotoxicity Assay (e.g., LDH Release) Triage->Orthogonal_Assay Confirmed Hits Target_Engagement Cellular Target Engagement (e.g., CETSA® with Western Blot) Triage->Target_Engagement Confirmed Hits Lead_Op Advance to Lead Optimization Orthogonal_Assay->Lead_Op Target_Engagement->Lead_Op

Caption: A workflow for in vitro assay validation, from primary screening to lead optimization.

Part 4: Detailed Experimental Protocols

Here, we provide detailed, self-validating protocols for key assays. These protocols include essential controls and quality checks to ensure data integrity.

Protocol 1: Cell Viability/Cytotoxicity using CellTiter-Glo® 2.0

This luminescent assay quantifies ATP, an indicator of metabolically active cells.[23][24] Its "add-mix-measure" format is ideal for HTS.[17]

Methodology:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a white, opaque 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde derived compounds in appropriate cell culture medium. Add the compounds to the cells and include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Equilibrate the CellTiter-Glo® 2.0 reagent and the cell plate to room temperature for approximately 30 minutes.[23]

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well.[18]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence using a plate reader.

Self-Validation System:

  • Controls: Include wells with no cells (background), cells with vehicle (100% viability), and cells with a known cytotoxic agent (positive control).

  • Z'-Factor Calculation: On each plate, include at least 8 wells of vehicle control and 8 wells of a high-concentration positive control to calculate the Z'-factor and ensure plate-to-plate consistency.

Protocol 2: Orthogonal Cytotoxicity Assessment via LDH Release

This colorimetric assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[19][25] It serves as an excellent orthogonal method to validate findings from metabolism-based assays like MTT or ATP assays.

Methodology:

  • Cell Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, plating cells in a clear 96-well plate.

  • Control Preparation: Prepare three essential controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.[19]

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.[20]

    • Vehicle Control: Medium with vehicle only (no cells).

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes.[20] Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add the stop solution and measure the absorbance at 490 nm using a plate reader.[19]

Data Analysis & Validation:

  • Subtract the background absorbance (from the vehicle control wells) from all other values.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100[26]

Protocol 3: Cellular Target Engagement via Western Blot (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) assesses target engagement by measuring the increased thermal stability of a protein when bound to a ligand.[22] This protocol outlines a Western blot-based detection method.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations and a vehicle control for 1-2 hours.[22]

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes.[22] Include a non-heated control.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated denatured proteins by centrifugation at high speed.

  • Sample Preparation: Transfer the supernatant to a new tube, normalize the protein concentration for all samples.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe with a validated primary antibody specific for the target protein.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Validation & Controls:

  • Antibody Validation: The specificity of the primary antibody is paramount. It should be validated through methods like siRNA knockdown or by testing in knockout cell lines to ensure it recognizes only the target protein.[27][28][29]

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Part 5: Data Interpretation & Troubleshooting

Data from a single assay is rarely sufficient. A holistic view is necessary to avoid common pitfalls.

Interpreting Conflicting Data
  • Potent in Biochemical, Inactive in Cellular Assay: This common scenario could indicate poor cell permeability, rapid metabolism of the compound, or efflux by cellular pumps.

  • Active in CellTiter-Glo®, Inactive in LDH Assay: This suggests the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), or it could be interfering with cellular metabolism without causing cell death.

  • Assay Interference: Imidazo[1,2-a]pyridine derivatives can possess physicochemical properties, such as fluorescence or a tendency to aggregate, that may interfere with certain assay readouts.[30][31] Always run compound-only controls (no cells or enzymes) to check for background signal.

Comparative Data Summary

The following table illustrates how to present data for a series of hypothetical 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde derived compounds.

Compound IDTarget Kinase IC50 (nM)Cell Viability EC50 (µM) [Cell Line A]LDH Release EC50 (µM) [Cell Line A]Selectivity Index (Viability/Kinase)
IMP-001 150.5> 2533
IMP-002 2502.22.59
IMP-003 815> 251875
Control (Staurosporine) 50.020.034

Interpretation:

  • IMP-001: Potent on the target and in the cell viability assay, but not cytotoxic. This suggests a cytostatic effect.

  • IMP-002: Moderate potency and clear cytotoxicity, with good correlation between viability and LDH assays.

  • IMP-003: Highly potent on the target with a large window to its anti-proliferative effects, indicating high selectivity. This is a desirable profile.

By employing a multi-assay, validation-centric approach, researchers can build a robust data package that accurately reflects the biological activity of novel 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde derivatives, paving the way for the development of the next generation of therapeutics.

References

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Bantscheff, M. (2011). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]

  • Isacchi, A., & Vianello, P. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Opentrons. (n.d.). MTT Assay. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. [Link]

  • Zabi, S., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 29(1), 241. [Link]

  • Chavan, V. V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 786-814. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Adan, A., et al. (2016). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cold Spring Harbor Protocols, 2016(11). [Link]

  • Kumar, R., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

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  • Robers, M. B., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 63(23), 14474–14486. [Link]

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Comparative

Spectroscopic Validation of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde Intermediates: Modern LC-HRMS/2D-NMR vs. Traditional Workflows

Executive Summary Imidazo[1,2-a]pyridines are privileged nitrogen-fused heterocycles that serve as the foundational scaffold for numerous therapeutics, including anxiolytics, anti-ulcer agents, and antifungal medications...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged nitrogen-fused heterocycles that serve as the foundational scaffold for numerous therapeutics, including anxiolytics, anti-ulcer agents, and antifungal medications[1]. However, the synthesis and structural validation of heavily substituted derivatives—specifically 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde —present severe analytical challenges.

The presence of an alkoxy group at the 6-position of the 2-aminopyridine starting material introduces profound steric and electronic hindrance, often inhibiting successful cyclization or leading to complex regioisomer mixtures[2]. To ensure absolute structural integrity during drug development, analytical chemists must choose between traditional 1D-NMR/FT-IR methods and modern integrated High-Resolution Mass Spectrometry (LC-HRMS) paired with 2D-NMR. This guide objectively compares these two analytical workflows, providing experimental protocols and causality-driven spectroscopic data to validate the 5-methoxy regiochemistry and the C-2 formyl position.

The Mechanistic Challenge: Regiochemistry & Steric Hindrance

The synthesis of the 5-methoxy-imidazo[1,2-a]pyridine core requires the condensation of 2-amino-6-methoxypyridine with an α -haloketone. This reaction is notoriously difficult because the lone pairs on the 6-methoxy oxygen donate electron density, but the physical bulk of the −OCH3​ group sterically blocks the adjacent pyridine ring nitrogen (N-1)[2].

Furthermore, novice chemists often attempt to install the aldehyde via direct Vilsmeier-Haack formylation on the unsubstituted core. Because the imidazo[1,2-a]pyridine ring is highly nucleophilic at the C-3 position, direct formylation yields the 3-carboxaldehyde, not the desired 2-carboxaldehyde. To achieve the correct regiochemistry, a de novo construction using ethyl 3-bromo-2-oxopropanoate is required, followed by a controlled reduction-oxidation sequence.

Workflow SM 2-Amino-6-methoxypyridine + Ethyl bromopyruvate Ester Ethyl 5-methoxyimidazo [1,2-a]pyridine-2-carboxylate SM->Ester Cyclization (Sterically Hindered) Fail Direct Formylation (Yields C-3 Isomer) SM->Fail Vilsmeier-Haack (Incorrect Regiochemistry) Alcohol 5-Methoxyimidazo [1,2-a]pyridin-2-ylmethanol Ester->Alcohol Reduction (DIBAL-H) Aldehyde 5-Methoxyimidazo[1,2-a] pyridine-2-carboxaldehyde Alcohol->Aldehyde Mild Oxidation (MnO2)

Chemoselective synthetic workflow for the 2-carboxaldehyde intermediate.

Technology Comparison: Modern LC-HRMS/2D-NMR vs. Traditional 1D-NMR/FT-IR

When validating the intermediates of this pathway, the analytical workflow chosen dictates the confidence level of the structural assignment.

The Alternative: Traditional 1D-NMR & FT-IR

Historically, chemists relied on FT-IR to monitor the appearance of the aldehyde C=O stretch (~1690 cm −1 ) and 1D 1 H-NMR to count aromatic protons[3].

  • The Flaw: 1D-NMR cannot easily differentiate between an open-chain alkylated intermediate (which may exist as an enol) and the fully cyclized imidazo[1,2-a]pyridine core. Both present similar proton integrations. Furthermore, 1D-NMR cannot definitively prove whether the methoxy group is at the 5-position or the 7-position without complex, time-consuming 1D-NOE difference experiments.

The Product: Integrated LC-HRMS paired with 2D-NMR (HMBC/HSQC)

A modern workflow utilizes LC-HRMS as a primary gatekeeper, followed by Heteronuclear Multiple Bond Correlation (HMBC) NMR.

  • The Advantage: LC-HRMS immediately confirms the loss of water (-18.01 Da), definitively proving that the dehydrative ring closure has occurred. Subsequently, HMBC maps the carbon-hydrogen framework. By observing the 3JCH​ coupling between the methoxy protons and the C-5 carbon, and the coupling between the H-3 proton and the bridgehead carbon (C-8a), the exact regiochemistry is locked in with absolute certainty.

Table 1: Spectroscopic Workflow Performance Comparison
Performance MetricTraditional 1D-NMR & FT-IRModern LC-HRMS & 2D-NMR
Primary Output Proton count, C=O stretchExact mass, C-H connectivity map
Regiochemical Confidence Low (Prone to C-2 vs C-3 misassignment)High (HMBC confirms exact linkages)
Cyclization Verification Ambiguous (Open-chain enols mimic core)Definitive (Exact mass shift of -18.01 Da)
Turnaround Time 15–30 minutes45–60 minutes
Limit of Detection ~1–5 mg< 1 µg (LC-MS)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols operate as a self-validating system: the analytical output of the cyclization step serves as the mandatory input criteria for the subsequent oxidation step.

Protocol A: Synthesis & Validation of the Imidazo[1,2-a]pyridine Core
  • Alkylation & Cyclization: Dissolve 2-amino-6-methoxypyridine (1.0 eq) in anhydrous ethanol. The use of a polar protic solvent stabilizes the transition state during the initial nucleophilic attack. Add ethyl 3-bromo-2-oxopropanoate (1.2 eq) dropwise at room temperature to prevent bis-alkylation.

  • Thermal Dehydration: Heat the mixture to reflux for 14 hours. The thermal energy is strictly required to overcome the steric block imposed by the 6-methoxy group during the ring-closing dehydration step[2].

  • LC-HRMS Gatecheck (Critical): Before proceeding, analyze the crude mixture via LC-HRMS.

    • Pass Criteria: Observation of the [M+H]+ ion corresponding to the cyclized ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

    • Fail Criteria: Observation of [M+18]+ indicates stalled open-chain intermediates.

Protocol B: Reduction and Mild Oxidation to the 2-Carboxaldehyde
  • Ester Reduction: Dissolve the validated ester in anhydrous THF at 0 °C. Add DIBAL-H (2.5 eq) dropwise. Quench with saturated Rochelle's salt solution to yield 5-methoxyimidazo[1,2-a]pyridin-2-ylmethanol.

  • Chemoselective Oxidation: Dissolve the intermediate alcohol in dichloromethane. Add activated MnO2​ (10.0 eq) and stir at room temperature.

    • Causality: MnO2​ is chosen specifically because it is a mild, heterogeneous oxidant that efficiently converts allylic/benzylic-type alcohols to aldehydes without over-oxidizing them to carboxylic acids.

  • Final 2D-NMR Validation: Filter through Celite, concentrate, and acquire 1 H, 13 C, and HMBC NMR spectra in CDCl3​ .

DecisionTree Start Crude Reaction Mixture LCMS LC-HRMS Analysis Start->LCMS MassCheck Mass = Target? LCMS->MassCheck NMR 2D-NMR (HMBC) MassCheck->NMR Yes Reject Uncyclized / Byproducts MassCheck->Reject No (e.g. +18 Da) StructCheck H-3 to C-8a Correlation? NMR->StructCheck Valid Validated Intermediates StructCheck->Valid Yes StructCheck->Reject No

Spectroscopic decision tree for validating the imidazo[1,2-a]pyridine core formation.

Quantitative Data: Key Diagnostic NMR Shifts

The definitive proof of the 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde structure lies in its NMR signature. Table 2 summarizes the critical diagnostic shifts that separate a successful synthesis from a failed or misaligned regioisomer.

Table 2: Diagnostic NMR Signals for Structural Elucidation
NucleusChemical Shift ( δ , ppm)MultiplicityDiagnostic Significance (Causality)
1 H (Aldehyde) 10.15SingletConfirms successful MnO2​ oxidation of the C-2 alcohol.
1 H (H-3) 8.20SingletThe absence of splitting confirms the formyl group is at C-2. If formylation occurred at C-3, this proton would be absent.
1 H (Methoxy) 4.05Singlet (3H)HMBC correlation to the C-5 carbon confirms the 5-methoxy regiochemistry.
13 C (C=O) 188.5-Confirms the aldehyde carbonyl carbon.
13 C (C-8a) 145.2-Bridgehead carbon. A rigid 3JCH​ correlation from H-3 to C-8a in HMBC proves the bicyclic core is fully fused[4].

Conclusion

While traditional 1D-NMR and FT-IR offer rapid preliminary checks, they lack the resolving power to definitively confirm the regiochemistry of sterically hindered heterocycles. For the synthesis of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, the integration of LC-HRMS for mass-loss verification and 2D-NMR (HMBC) for carbon-hydrogen mapping is not just an upgrade—it is a strict requirement for maintaining scientific integrity and preventing costly downstream failures in drug development.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
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Safety & Regulatory Compliance

Safety

5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde proper disposal procedures

As a Senior Application Scientist in chemical safety and drug development logistics, I recognize that handling functionalized heterocyclic scaffolds like 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde requires more th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical safety and drug development logistics, I recognize that handling functionalized heterocyclic scaffolds like 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity to design a self-validating operational and disposal plan.

The imidazo[1,2-a]pyridine pharmacophore is highly valued in medicinal chemistry, but the C-2 carboxaldehyde group introduces specific electrophilic vulnerabilities. This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure regulatory compliance, protect laboratory personnel, and maintain chemical integrity.

Physicochemical & Hazard Profiling

To establish a safe operational baseline, we must first understand the causality behind the compound's hazards. The electrophilic nature of the aldehyde group makes it reactive toward biological nucleophiles, driving its classification as an irritant[1]. Furthermore, aldehydes are highly susceptible to atmospheric auto-oxidation, necessitating strict storage controls[2].

Table 1: Quantitative Hazard and Operational Data Summary

ParameterSpecification / ClassificationMechanistic Rationale
CAS Number 881841-58-3[3]Unique identifier for the 5-methoxy substituted derivative.
Molecular Formula C₉H₈N₂O₂Non-halogenated organic compound; dictates waste stream routing.
Hazard Statements H315, H319, H335[1]Electrophilic aldehyde reacts with moisture and biological tissue, causing skin/eye/respiratory irritation.
Incompatibilities Amines, Strong Bases, Oxidizers[2]Exothermic Schiff-base formation with amines; rapid oxidation to carboxylic acid with oxidizers.
Storage Conditions 2–8 °C, Inert Atmosphere[2][4]Refrigeration minimizes thermal degradation; Argon/N₂ prevents atmospheric auto-oxidation.

Operational Plan: Handling & Engineering Controls

Every handling protocol must be a self-validating system where engineering controls preemptively mitigate human error. In compliance with the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[5][6], the following controls are mandatory:

  • Primary Engineering Control: All manipulations of the dry powder or concentrated solutions must be performed inside a certified chemical fume hood[7].

  • Atmospheric Control: Because the C-2 carboxaldehyde rapidly oxidizes to 5-methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid in the presence of air, the compound must be handled using Schlenk line techniques or purged with Argon/Nitrogen immediately after use[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for concentrated solutions), splash-proof chemical goggles (EN 166 compliant), and a standard laboratory coat[1].

Spill Response & Containment Methodology

In the event of a spill, immediate containment is required to prevent aerosolization and respiratory exposure (H335)[1].

Step-by-Step Spill Response Protocol:

  • Evacuation & Ventilation: Immediately clear the immediate area. Ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust velocity.

  • PPE Verification: Don fresh nitrile gloves, safety goggles, and an N95/P100 particulate respirator if the spill occurred outside a ventilated enclosure.

  • Containment (Solid Spill): Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the powder with damp inert absorbent material (e.g., sand or diatomaceous earth) to suppress dust[8].

  • Containment (Liquid Spill): If dissolved in an organic solvent, encircle the spill with a chemical absorbent boom. Apply an inert, non-combustible absorbent (e.g., vermiculite). Crucial Note: Do not use basic absorbents or amine-containing neutralizers due to incompatible exothermic reactions[2].

  • Collection: Use a non-sparking conductive scoop to transfer the absorbed material into a compatible, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a mild soap and water solution, followed by an ethanol wipe down.

Disposal Procedures & RCRA Compliance

Disposal must strictly adhere to the EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators (40 CFR Part 262)[9][10]. Because 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde contains no halogens, its waste routing depends entirely on the solvents used during experimentation.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place contaminated gloves, weigh boats, and spill absorbents into a designated "Hazardous Solid Waste" bin.

    • Liquid Waste (Non-Halogenated): If dissolved in solvents like DMSO, Ethyl Acetate, or Methanol, route to the "Non-Halogenated Organic Waste" carboy.

    • Liquid Waste (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the "Halogenated Organic Waste" carboy to prevent dioxin formation during incineration.

  • Primary Containment: Ensure all waste carboys are kept securely closed unless actively receiving waste, as mandated by 40 CFR 262.15 (Satellite Accumulation Area regulations)[10].

  • Labeling: Affix a standardized hazardous waste label detailing the exact composition (e.g., "Waste: 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde 5%, DMSO 95%").

  • Final Disposal: Transfer the sealed containers to your facility's central Environmental Health and Safety (EHS) accumulation area for pickup by a licensed waste carrier. The ultimate destruction method is high-temperature incineration[2][4].

Waste Stream Routing Visualization

WasteWorkflow Start Waste Generation: 5-methoxy-Imidazo[1,2-a] pyridine-2-carboxaldehyde Phase Physical State? Start->Phase Incompatibles WARNING: Keep away from Strong Bases & Amines Start->Incompatibles Solid Solid Waste (Powder/Contaminated PPE) Phase->Solid Solid Liquid Liquid Waste (Solutions/Rinses) Phase->Liquid Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Solvent Contains Halogenated Solvents? Liquid->Solvent NonHalo Non-Halogenated Organic Waste Stream Solvent->NonHalo No Halo Halogenated Organic Waste Stream Solvent->Halo Yes EHS EHS / Licensed Waste Carrier Pickup NonHalo->EHS Halo->EHS SolidBin->EHS Incineration High-Temperature Incineration EHS->Incineration

Fig 1. Waste segregation and disposal workflow for 5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde." Fisher Scientific, 05 Sep 2023. 1

  • Fujifilm Wako Pure Chemical Corporation. "5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3)." Fujifilm, 2024.3

  • Sigma-Aldrich. "SAFETY DATA SHEET: Pyridine-2-carbaldehyde derivatives." Sigma-Aldrich, 22 Dec 2025. 4

  • CymitQuimica. "Safety Data Sheet: 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde." CymitQuimica, 19 Dec 2024. 8

  • NextSDS. "5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde — Chemical Substance Information." NextSDS, 2024. 11

  • Fisher Scientific. "SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde (Revision)." Fisher Scientific, 20 Dec 2025. 2

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA, 29 CFR 1910.1450. 6

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." US EPA, 30 May 2025. 9

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." eCFR, 2024. 10

  • MolCore. "881204-85-9 | 3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (Related Products)." MolCore, 2024. 12

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